Product packaging for (3-Methyl-1,2-oxazol-4-yl)methanol(Cat. No.:CAS No. 100367-83-7)

(3-Methyl-1,2-oxazol-4-yl)methanol

Cat. No.: B009540
CAS No.: 100367-83-7
M. Wt: 113.11 g/mol
InChI Key: IKGIRSAMZDRLHN-UHFFFAOYSA-N
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Description

(3-Methyl-1,2-oxazol-4-yl)methanol is a high-purity chemical building block with the molecular formula C5H7NO2 and a molecular weight of 113.12 g/mol. This compound, characterized by its liquid form and a density of approximately 1.183 g/mL, is a versatile isoxazole derivative of significant interest in medicinal chemistry and drug discovery. The reactive hydroxymethyl group on the isoxazole core makes it a key intermediate for synthesizing more complex molecules, particularly through esterification or etherification reactions. Its primary research value lies in its role as a precursor for constructing novel pharmacologically active compounds. The isoxazole scaffold is a common motif in agrochemicals and pharmaceuticals, and this specific derivative serves as a critical starting material in organic synthesis campaigns. Researchers utilize it to develop targeted libraries of molecules for high-throughput screening against various biological targets. Handling and Safety: This compound requires careful handling. It carries the signal word "Warning" and has the hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Appropriate personal protective equipment should be worn. It is recommended to be stored at 4°C. Disclaimer: This product is For Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H7NO2 B009540 (3-Methyl-1,2-oxazol-4-yl)methanol CAS No. 100367-83-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-methyl-1,2-oxazol-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO2/c1-4-5(2-7)3-8-6-4/h3,7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKGIRSAMZDRLHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC=C1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70634179
Record name (3-Methyl-1,2-oxazol-4-yl)methanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100367-83-7
Record name (3-Methyl-1,2-oxazol-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70634179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-methyl-1,2-oxazol-4-yl)methanol
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Advanced Synthetic Methodologies for 3 Methyl 1,2 Oxazol 4 Yl Methanol and Its Derivatives

Established Synthetic Pathways for the 1,2-Oxazole Core

The formation of the 1,2-oxazole ring is a cornerstone of heterocyclic chemistry, with several well-documented pathways. The two principal routes involve the 1,3-dipolar cycloaddition of nitrile oxides and the cyclocondensation of three-carbon components with hydroxylamine (B1172632).

1,3-Dipolar Cycloaddition Reactions with Nitrile Oxides

One of the most effective and widely utilized methods for constructing the 1,2-oxazole ring is the [3+2] cycloaddition reaction between a nitrile oxide and a dipolarophile, such as an alkyne or an alkene. nih.govresearchgate.net This reaction is highly valued for its efficiency and control over regioselectivity. When an alkyne is used as the dipolarophile, the reaction directly yields the aromatic isoxazole (B147169) ring. nih.gov

Nitrile oxides (R-C≡N⁺-O⁻) are typically generated in situ from precursor aldoximes or hydroximoyl halides to prevent their rapid dimerization. nih.govyoutube.com The reaction proceeds with the nitrile oxide acting as the 1,3-dipole, which cycloadds across the carbon-carbon multiple bond of the dipolarophile to form the five-membered heterocyclic ring. ias.ac.in The regioselectivity of the addition is governed by both steric and electronic factors of the substituents on both the nitrile oxide and the dipolarophile. mdpi.com

Table 1: Examples of 1,3-Dipolar Cycloaddition for 1,2-Oxazole Synthesis

Nitrile Oxide Precursor Dipolarophile Conditions Product
Benzaldehyde oxime Phenylacetylene in situ generation (e.g., with NCS/Pyridine) 3,5-Diphenyl-1,2-oxazole
Acetaldehyde oxime Ethyl propiolate Base, Solvent Ethyl 3-methyl-1,2-oxazole-5-carboxylate

Cyclocondensation Reactions of Three-Carbon Atom Components with Hydroxylamine Hydrochloride

A second primary pathway to the 1,2-oxazole core involves the reaction of a three-carbon component with hydroxylamine or its salts, such as hydroxylamine hydrochloride. nih.gov This method is particularly effective when the three-carbon unit is an α,β-unsaturated ketone or a 1,3-dicarbonyl compound like a β-diketone or β-ketoester. nih.govresearchgate.net

The reaction mechanism involves the nucleophilic attack of hydroxylamine on one of the carbonyl groups, followed by condensation with the second carbonyl (or its enol form) and subsequent dehydration to form the 1,2-oxazole ring. A significant challenge in this synthesis, particularly with unsymmetrical 1,3-dicarbonyl compounds, is controlling the regioselectivity, as hydroxylamine can attack either of the two carbonyl carbons, potentially leading to a mixture of isomeric products. researchgate.net Reaction conditions such as pH and temperature must be carefully controlled to favor the formation of the desired regioisomer. researchgate.net For instance, the reaction of β-enamino ketoesters with hydroxylamine hydrochloride provides a route to regioisomerically substituted 1,2-oxazoles. nih.gov

Table 2: Cyclocondensation for 1,2-Oxazole Synthesis

Three-Carbon Component Reagent Key Conditions Product
1,3-Diketone (e.g., Acetylacetone) Hydroxylamine Hydrochloride Basic or acidic catalysis 3,5-Dimethyl-1,2-oxazole
β-Ketoester (e.g., Ethyl acetoacetate) Hydroxylamine Hydrochloride Controlled pH, temperature 3-Methyl-1,2-oxazol-5(4H)-one

Fischer Oxazole (B20620) Synthesis and its Contemporary Adaptations

The Fischer Oxazole Synthesis, discovered by Emil Fischer in 1896, is a classic method for preparing 2,5-disubstituted 1,3-oxazoles. wikipedia.orgijpsonline.com It is crucial to note that this reaction synthesizes the 1,3-oxazole isomer, where the nitrogen and oxygen atoms are separated by two carbon atoms, not the 1,2-oxazole (isoxazole) ring system.

The traditional Fischer synthesis involves the reaction of an aldehyde cyanohydrin with an equimolar amount of an aldehyde in the presence of anhydrous hydrochloric acid, typically in dry ether. wikipedia.orgijpsonline.comwikipedia.org The reaction proceeds through a dehydration mechanism to form the 1,3-oxazole ring. wikipedia.org While the original method primarily utilized aromatic aldehydes and cyanohydrins, a later adaptation by John W. Cornforth in 1949 replaced the cyanohydrin with an α-hydroxy-carboxylic acid amide, allowing for the synthesis of 1,3-oxazoles with aliphatic substituents. wikipedia.org

There are no contemporary adaptations of the Fischer synthesis that redirect the reaction to form the 1,2-oxazole isomer. The inherent mechanism, which involves the condensation of a cyanohydrin (or its equivalent) with an aldehyde, dictates the formation of the 1,3-oxazole ring structure. Therefore, this method is not applicable for the direct synthesis of the (3-Methyl-1,2-oxazol-4-yl)methanol core structure.

Targeted Synthesis of the this compound Moiety

The synthesis of the specifically substituted this compound requires strategies that not only form the 1,2-oxazole ring but also ensure the correct placement of the methyl and hydroxymethyl groups at positions C3 and C4, respectively.

Strategies for Introducing the Hydroxymethyl Group at the C4 Position

A common and effective strategy for introducing the hydroxymethyl group (-CH₂OH) at the C4 position of the 1,2-oxazole ring involves the reduction of a corresponding C4-carboxylic acid or its ester derivative. This two-step approach leverages the relative stability of the ester functionality during the initial ring formation, followed by a straightforward reduction.

The synthesis often begins with the creation of an alkyl 3-methyl-1,2-oxazole-4-carboxylate. This can be achieved through several methods, including the condensation of a hydroxamoyl chloride with an alkyl acetoacetate (B1235776). google.com Once the C4-ester is in place, it can be selectively reduced to the primary alcohol using standard reducing agents. The selective reduction of a methoxycarbonyl group to a hydroxymethyl group has been demonstrated in related heterocyclic systems with high yields. nih.gov

Table 3: Synthetic Sequence for C4-Hydroxymethyl Group Introduction

Starting Material Reagent(s) & Conditions Intermediate Product Reagent(s) & Conditions Final Product
Alkyl acetoacetate & Acethydroxamoyl chloride Base (e.g., Triethylamine) Alkyl 3,5-dimethyl-1,2-oxazole-4-carboxylate 1. Saponification (e.g., KOH) 2. Reduction (e.g., LiAlH₄, THF) (3,5-Dimethyl-1,2-oxazol-4-yl)methanol

Methodologies for Methyl Group Installation at the C3 Position

The installation of the methyl group at the C3 position is typically accomplished by incorporating the methyl group into one of the primary reactants before the ring-forming step. The choice of starting material directly dictates the substituent at the C3 position.

Via Cycloaddition: In the 1,3-dipolar cycloaddition pathway, the use of acetonitrile (B52724) oxide (CH₃-CNO) as the 1,3-dipole ensures the presence of a methyl group at the C3 position of the resulting 1,2-oxazole. ias.ac.inmdpi.com Acetonitrile oxide can be generated in situ from precursors such as acetaldehyde oxime or its corresponding hydroximoyl chloride. Its subsequent reaction with a dipolarophile containing a precursor to the C4-hydroxymethyl group (e.g., an alkyne with an ester or protected alcohol function) will yield the desired scaffold.

Via Cyclocondensation: In the cyclocondensation approach, a three-carbon component that contains a terminal acetyl group (CH₃-C=O) is used. The most common precursor for this purpose is a β-ketoester such as ethyl acetoacetate (CH₃COCH₂COOEt) or a β-diketone like acetylacetone (B45752) (CH₃COCH₂COCH₃). researchgate.net When these compounds react with hydroxylamine, the acetyl group provides the carbon (C3) and the methyl substituent for the final 1,2-oxazole ring.

Green Chemistry Approaches in 1,2-Oxazole Synthesis

The development of environmentally benign synthetic methods for 1,2-oxazole derivatives, including this compound, has become a significant focus in contemporary organic chemistry. These green chemistry approaches aim to reduce or eliminate the use and generation of hazardous substances, offering safer, more sustainable, and often more efficient alternatives to traditional synthetic routes. Key strategies in this area include the use of alternative energy sources like microwave and ultrasound, the application of novel solvent systems such as ionic liquids and deep eutectic solvents, and the development of highly efficient catalytic systems.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. This technique has been successfully applied to the synthesis of oxazole derivatives. For instance, a one-pot microwave-assisted [3+2] cycloaddition reaction of substituted aryl aldehydes with 4-toluenesulfonylmethyl isocyanide (TosMIC) has been developed for the synthesis of 5-substituted oxazoles. nih.govacs.org By carefully controlling the amount of the base, K3PO4, this method can selectively produce either 4,5-disubstituted oxazolines or 5-substituted oxazoles in short reaction times. acs.org

In a specific example, the reaction of benzaldehyde with TosMIC in isopropanol (B130326) under microwave irradiation at 65 °C for 8 minutes, using 2 equivalents of K3PO4, yielded 5-phenyl oxazole in 96% yield. nih.gov This rapid and high-yielding protocol highlights the efficiency of microwave assistance in the synthesis of the oxazole core structure. The application of microwave irradiation has also been reported in the synthesis of 1H-1,2,4-triazol-3-one derivatives, demonstrating significantly reduced reaction times and improved yields compared to conventional heating. scielo.org.za

Ultrasound-Promoted Reactions

Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative for the synthesis of heterocyclic compounds. researchgate.net The phenomenon of acoustic cavitation, which generates localized high temperatures and pressures, can significantly enhance reaction rates and yields. mdpi.com Ultrasound irradiation has been effectively used in the synthesis of various isoxazole and oxazole derivatives. mdpi.comnih.gov

For example, the synthesis of 1-[(5-methylisoxazol-3-yl)amino]-1-(2- or 4-fluorophenyl)methanephosphonate derivatives was achieved via a one-pot Mannich-type reaction under ultrasound irradiation (25 kHz, 500 W) without the need for a solvent or catalyst. mdpi.com This method resulted in significantly higher yields (77.6–91.2%) and shorter reaction times (1 hour) compared to traditional heating. mdpi.com Similarly, the ultrasound-assisted one-pot, two-step synthesis of novel isoxazoline (B3343090) substituted sulfonamides has been reported, utilizing trichloroisocyanuric acid (TCCA) as an oxidant in an aqueous medium. nih.gov This environmentally friendly protocol offers good to excellent yields and shorter reaction times. nih.gov Furthermore, the synthesis of various 1,2,4-triazole derivatives has been efficiently carried out using ultrasound radiation, highlighting the broad applicability of this technique in heterocyclic synthesis. mdpi.com

Application of Ionic Liquids and Deep Eutectic Solvents

Ionic liquids (ILs) and deep eutectic solvents (DESs) are considered green solvents due to their low volatility, thermal stability, and recyclability. organic-chemistry.orgresearchgate.netrsc.org These properties make them attractive alternatives to volatile organic compounds (VOCs) traditionally used in organic synthesis. mdpi.com

An improved one-pot van Leusen oxazole synthesis has been developed using ionic liquids such as [bmim]Br, [bmim][BF4], and [bmim][PF6]. organic-chemistry.org This method, which involves the reaction of tosylmethyl isocyanide (TosMIC) with aliphatic halides and various aldehydes, produces 4,5-disubstituted oxazoles in high yields. A key advantage is the ability to recycle and reuse the ionic liquid for multiple reaction cycles without a significant loss in yield. organic-chemistry.org The use of long-chained acidic ionic liquids has also been reported for the metal-free synthesis of benzoxazole derivatives. ijpsonline.com

Deep eutectic solvents, which are mixtures of hydrogen bond donors and acceptors, offer similar benefits to ionic liquids but are often cheaper and more biodegradable. researchgate.netnih.govekb.eg The combination of ultrasound and DES has been shown to be a highly effective and energy-efficient method for the synthesis of novel oxazole compounds. researchgate.net This approach not only improves yields and reduces reaction times but also results in significant energy savings compared to conventional thermal methods. researchgate.net For instance, a one-pot synthesis of 2-aminooxazole and 2-aminothiazole derivatives has been successfully performed using a DES as an effective catalyst. ijpsonline.com

Solvent TypeKey AdvantagesExample Application in Oxazole Synthesis
Ionic Liquids (ILs) Low volatility, thermal stability, recyclabilityOne-pot van Leusen synthesis of 4,5-disubstituted oxazoles. organic-chemistry.org
Deep Eutectic Solvents (DESs) Low cost, biodegradability, recyclabilityUltrasound-assisted synthesis of novel oxazole compounds. researchgate.net

Catalytic Systems for Enhanced Efficiency

The development of efficient catalytic systems is a cornerstone of green chemistry, as catalysts can increase reaction rates, improve selectivity, and reduce energy consumption. Both transition-metal catalysis and organocatalysis have been extensively explored for the synthesis of 1,2-oxazole and other heterocyclic compounds.

Transition metals play a crucial role in a variety of synthetic transformations leading to oxazole formation. researchgate.net These methods are often valued for their high efficiency, selectivity, and mild reaction conditions. researchgate.net

Copper (Cu) Catalysis: Copper catalysts, particularly Cu(I), are widely used in click chemistry for the synthesis of 1,2,3-triazoles, a reaction that shares mechanistic features with some oxazole syntheses. nih.gov Copper(II)-catalyzed oxidative cyclization of enamides has been reported to produce 2,5-disubstituted oxazoles at room temperature. organic-chemistry.org

Palladium (Pd) Catalysis: Palladium-catalyzed cross-coupling reactions are powerful tools for constructing C-C and C-N bonds. The Suzuki Pd-mediated C-C coupling mechanism has been employed in the synthesis of oxazole and imidazole (B134444) derivatives using ionic liquids as the solvent. researchgate.net The reaction of N-propargylamides with aryl iodides in the presence of a palladium catalyst provides 2,5-disubstituted oxazoles through a coupling-cyclization sequence. organic-chemistry.org

Nickel (Ni) Catalysis: Nickel catalysts have also found application in the arylation of oxazoles. An air-stable Ni(II) precatalyst has been used for the C2 arylation of (benz)oxazoles with various aryl chlorides and other phenol (B47542) derivatives. organic-chemistry.org

CatalystReaction TypeSubstratesProduct
Cu(II) Oxidative CyclizationEnamides2,5-Disubstituted Oxazoles organic-chemistry.org
Pd(0) Coupling-CyclizationN-Propargylamides, Aryl Iodides2,5-Disubstituted Oxazoles organic-chemistry.org
Ni(II) C2 Arylation(Benz)oxazoles, Aryl ChloridesC2-Arylated (Benz)oxazoles organic-chemistry.org

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful and environmentally friendly alternative to metal-based catalysis. researchgate.net These catalysts are often less toxic and more stable than their transition-metal counterparts. An efficient one-pot asymmetric synthesis of chiral compounds containing both isoxazole and pyrazole moieties has been developed using a bifunctional thiourea as an organocatalyst. rsc.org This reaction proceeds via an asymmetric 1,6-addition of pyrazol-5-ones to 3-methyl-4-nitro-5-alkenylisoxazoles, yielding products with high enantioselectivities. rsc.org

Biocatalysis, which utilizes enzymes or whole microorganisms to catalyze chemical reactions, offers the ultimate in green chemistry principles, with high selectivity and mild reaction conditions. While specific examples for the direct synthesis of this compound are not prevalent in the reviewed literature, the application of biocatalytic methods, such as enzymatic kinetic resolution and biocatalytic reduction of aldol products, for the stereoselective synthesis of related 1,3-diols suggests potential for future development in this area. acs.org

Metal-Free Synthetic Protocols

The development of metal-free synthetic routes to isoxazoles is a crucial step towards more sustainable and cost-effective chemical manufacturing. These methods avoid the use of potentially toxic and expensive metal catalysts, simplifying purification processes and reducing environmental impact.

A notable metal-free approach involves the iodine-mediated synthesis of 4,5-diarylisoxazole derivatives from α,β-chalcone epoxides. This protocol offers a facile and efficient pathway to isoxazole derivatives in good to excellent yields under mild conditions, utilizing an ethanol (B145695)/water solvent system at 80 °C. researchgate.net Another strategy is the base-mediated, metal-free synthesis of aminoisoxazoles, which can be performed on a multigram scale. This method relies on a (3 + 2)-cycloaddition reaction where a nitrile oxide, generated in situ, reacts regioselectively with alkynes or enamines. nih.gov Furthermore, a one-pot cascade reaction for the synthesis of polysubstituted isoxazoles has been developed using ultrasonication. This method involves the reaction of ethyl nitroacetate (B1208598) and an aromatic aldehyde in water with DABCO as a catalyst, offering an environmentally benign route to isoxazole derivatives. nih.govresearchgate.net

PrecursorsReagents/ConditionsProduct TypeYieldReference
α,β-Chalcone epoxidesI2, EtOH/H2O, 80 °C4,5-DiarylisoxazolesGood to Excellent researchgate.net
Hydroximoyl chlorides, Alkynes/EnaminesBaseAminoisoxazolesNot specified nih.gov
Ethyl nitroacetate, Aromatic aldehydeDABCO, Water, Ultrasonication, 80 °CSubstituted isoxazolesNot specified nih.gov

Continuous Flow Synthesis Techniques

Continuous flow chemistry has emerged as a powerful tool in modern organic synthesis, offering advantages such as enhanced safety, improved reproducibility, and facile scalability. The application of flow techniques to the synthesis of isoxazole derivatives has led to the development of efficient and rapid production methods.

One such method is a continuous flow photochemical process for the synthesis of 3-methyl-4-arylmethylene isoxazole-5(4H)-ones. This one-step, multicomponent reaction between ethyl acetoacetate, hydroxylamine, and aromatic aldehydes is irradiated with visible light, significantly reducing reaction times compared to conventional heating or catalytic methods. mdpi.com Another innovative approach is the photochemical transposition of isoxazoles into their corresponding oxazole isomers using a continuous flow reactor. This process addresses the limitations of batch methods, such as long reaction times and photodegradation, achieving high conversions in a matter of minutes. organic-chemistry.org

Reaction TypeKey FeaturesReactor SystemResidence TimeConversion/YieldReference
Multicomponent synthesis of isoxazol-5(4H)-onesVisible light irradiationModular flow systemNot specifiedNot specified mdpi.com
Photoisomerization of isoxazoles to oxazolesPhotochemical transpositionVapourtec UV150 flow reactor20 minutes>90% conversion organic-chemistry.org

Electrochemical Synthesis of 1,2-Oxazole Derivatives

Electrochemical synthesis offers a green and sustainable alternative to traditional chemical methods by using electricity as a traceless reagent, thereby minimizing waste generation. nih.gov Recent advancements have demonstrated the utility of electrochemistry in the synthesis of the 1,2-oxazole (isoxazole) ring system.

An intermolecular approach for the direct electrochemical synthesis of isoxazoles and isoxazolines from readily available aldoximes has been reported. This method, carried out in a simple undivided cell, achieves yields of up to 81% and has been successfully scaled up to multi-gram runs. kit.edu Furthermore, a four-component domino reaction has been developed for the electrochemical assembly of isoxazole motifs. This [1 + 2 + 1 + 1] annulation strategy allows for the rapid construction of complex isoxazoles with high functional group tolerance and operational simplicity, avoiding the need for pre-functionalized substrates. rsc.org

Phosphine-Mediated Deoxygenative Cycloaddition

While direct phosphine-mediated deoxygenative cycloaddition for the synthesis of isoxazoles is less common, related methodologies for oxazoles highlight the potential of this approach. An electrochemical phosphine-mediated deoxygenative [3 + 2] cycloaddition strategy has been described for the synthesis of oxazoles from carboxylic acids. researchgate.net This method utilizes a dual catalytic system of photoredox and cobaloxime to enable the catalytic formation of acyloxyphosphonium ions, which then undergo further reaction. The adaptation of such radical-based strategies to isoxazole synthesis from precursors like hydroxamic acids could provide a novel and efficient synthetic route.

Oxidative Annulation Strategies

Oxidative annulation represents a powerful strategy for the construction of heterocyclic rings. In the context of isoxazole synthesis, a palladium-catalyzed oxidative cascade annulation of acetylenic oximes with unactivated long-chain enols has been developed. rsc.org This protocol, conducted under aerobic conditions, provides a rapid and straightforward route to structurally diverse isoxazoles with high atom- and step-economy. The reaction demonstrates exceptional functional group tolerance and is facilitated by an ionic liquid that also aids in the elimination of hydrochloride from the acetylenic oxime precursors. The catalytic system can be recycled and reused multiple times without a significant loss of activity. rsc.org While this specific method utilizes a metal catalyst, the principle of oxidative annulation remains a key advanced strategy for isoxazole synthesis.

Advanced Cyclization Reactions for Substituted 1,2-Oxazoles

The 1,3-dipolar cycloaddition of nitrile oxides with alkynes or alkenes is a cornerstone of isoxazole and isoxazoline synthesis. mdpi.comnih.gov Nitrile oxides are typically unstable and generated in situ from precursors such as aldoximes or nitroalkanes. mdpi.comnih.gov Advanced methodologies focus on efficient and catalytic generation of these reactive intermediates and their subsequent cyclization.

Microwave-assisted, Fe(III)-catalyzed ring-opening annulations of isoxazoles have been introduced for the rapid and selective synthesis of other heterocyclic systems, demonstrating the versatility of the isoxazole ring as a synthetic intermediate. acs.org

Condensation Reactions Utilizing Various Precursors

Condensation reactions provide a direct and versatile route to the isoxazole core from a variety of readily available starting materials. A classic and widely used method is the condensation of β-dicarbonyl compounds with hydroxylamine. researchgate.net

More advanced one-pot, three-component condensation reactions have been developed for the synthesis of 4H-isoxazol-5-ones from aryl aldehydes, hydroxylamine hydrochloride, and ketoesters. nih.gov The reaction of primary nitro compounds with aldehydes or activated ketones also serves as a pathway to isoxazole derivatives, with the reaction conditions influencing the product distribution. rsc.org For instance, the condensation of aromatic aldehydes with alkylnitromethanes can lead to the formation of substituted isoxazoles. rsc.org

Precursor 1Precursor 2Precursor 3Product TypeReference
Aryl aldehydeHydroxylamine hydrochlorideKetoester4H-isoxazol-5-one nih.gov
Primary nitro compoundAldehyde/Activated ketone-Substituted isoxazole rsc.org
β-Dicarbonyl compoundHydroxylamine-Substituted isoxazole researchgate.net

Cyclization of α-Bromoketones with Amines

The synthesis of the isoxazole ring via the cyclization of α-bromoketones, or their precursors, with hydroxylamine represents a classical and effective strategy. This method relies on the Hantzsch thiazole (B1198619) synthesis principle, adapted for isoxazole formation. Typically, α-bromoketones are not used directly with simple amines to form isoxazoles; instead, hydroxylamine hydrochloride is the key reagent that provides the requisite N-O moiety for the heterocycle.

The reaction proceeds through the condensation of an α-bromoketone with hydroxylamine. The initial step involves the formation of an oxime intermediate, followed by an intramolecular nucleophilic substitution where the oxime oxygen displaces the bromine atom, leading to the cyclized isoxazole product.

A related and widely used approach involves the reaction of chalcones (α,β-unsaturated ketones). These substrates are first brominated to yield α,β-dibromo ketones. Subsequent treatment with hydroxylamine hydrochloride in the presence of a base, such as triethylamine (B128534), facilitates a cyclization reaction to afford the corresponding substituted isoxazoles. sciensage.info The base is crucial for neutralizing the hydrogen chloride generated and promoting the final elimination step to form the aromatic isoxazole ring.

The regioselectivity of the cyclization can be a critical factor. In reactions involving α-bromoenones with hydroxylamine, the choice of the base can control which isomeric isoxazole is formed, allowing for a regiospecific synthesis. rsc.org This control is essential for directing the synthesis towards the desired substitution pattern on the isoxazole core.

Table 1: Examples of Isoxazole Synthesis from Ketone Precursors

Starting Material Reagents Product Type Reference
Aromatic Ketones 1. Aromatic Aldehyde, NaOH2. Br₂, Acetic Acid3. NH₂OH·HCl, TEA Substituted Diphenyl Isoxazoles sciensage.info
α-Bromoenones NH₂OH·HCl, Base Isomeric Isoxazoles rsc.org

Intermolecular and Intramolecular Cyclization Protocols

Modern synthetic chemistry offers a variety of sophisticated cyclization protocols for constructing the isoxazole ring, which can be broadly categorized as intermolecular or intramolecular.

Intermolecular Cyclization: The most prevalent intermolecular method for isoxazole synthesis is the [3+2] cycloaddition reaction between a nitrile oxide and a dipolarophile, such as an alkyne or alkene. nih.gov This reaction, often categorized as 'click chemistry', is highly efficient and regioselective. organic-chemistry.org Nitrile oxides are typically generated in situ from precursors like aldoximes (via oxidation) or N-hydroximidoyl chlorides (via dehydrohalogenation). organic-chemistry.orgorganic-chemistry.org

The reaction of a nitrile oxide with a terminal alkyne generally yields 3,5-disubstituted isoxazoles. mdpi.com However, the synthesis of 3,4-disubstituted isoxazoles, which is necessary for forming the this compound backbone, can be challenging and often requires specific catalysts or substrates. organic-chemistry.orgmdpi.com For instance, copper(I)-catalyzed cycloadditions provide reliable access to 3,4-disubstituted isoxazoles. organic-chemistry.org Ruthenium catalysts have also been employed to achieve high yields and regioselectivity for 3,4,5-trisubstituted isoxazoles at room temperature. nih.gov

Another powerful intermolecular approach involves the reaction of 1,3-dicarbonyl compounds with hydroxylamine. nih.gov This condensation reaction is a direct and high-yielding route to 3,4,5-trisubstituted isoxazoles in an aqueous medium under mild basic conditions. nih.gov

Intramolecular Cyclization: Intramolecular cyclization protocols offer an elegant way to construct complex, often fused, heterocyclic systems in a single step. mdpi.com The Intramolecular Nitrile Oxide Cycloaddition (INOC) is a prominent example, where the nitrile oxide and the alkyne or alkene dipolarophile are tethered within the same molecule. mdpi.comnih.gov This strategy provides excellent control over regiochemistry, often leading to 3,4-disubstituted patterns that are less accessible via intermolecular routes. mdpi.com

Other notable intramolecular strategies include:

Electrophilic Cyclization: 2-Alkyn-1-one O-methyl oximes can undergo cyclization when treated with electrophiles like iodine monochloride (ICl), iodine (I₂), or bromine (Br₂), yielding 4-haloisoxazoles under mild conditions. organic-chemistry.org

Copper-Mediated Cyclization: Propargylamines can be oxidized to the corresponding oximes, which then undergo an efficient intramolecular cyclization mediated by copper(I) chloride (CuCl) to provide a range of isoxazoles with high functional group compatibility. organic-chemistry.org

Gold-Catalyzed Cyclization: (Z)-2-alkynone O-methyl oximes can undergo a tandem cyclization-fluorination reaction catalyzed by gold(I) complexes to produce fluoroisoxazoles. nih.gov

Asymmetric Synthesis of Chiral this compound Derivatives

While this compound itself is an achiral molecule, its derivatives bearing stereocenters are of great importance in medicinal chemistry. The synthesis of such chiral molecules in an enantiomerically pure form is a key objective of modern organic synthesis. Asymmetric synthesis strategies aim to create these stereocenters with a high degree of control.

One successful approach involves the synthesis of chiral 3-bromo-isoxazolyl amino alcohols. In these syntheses, the stereochemical outcome was found to have a significant effect on the biological activity of the resulting compounds, with different stereoisomers exhibiting binding affinities that varied by 30- to 100-fold at specific receptors. nih.gov Another strategy involves the stereoselective ring-opening of chiral epoxides with a resonance-stabilized isoxazolyl carbanion. nih.gov This method has been shown to proceed with complete inversion of configuration at the attacked carbon center, providing a reliable route to chiral alcohols. nih.gov

Chiral Auxiliaries and Reagents in Stereoselective Transformations

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter has been created, the auxiliary can be removed and ideally recovered for reuse. wikipedia.orgsigmaaldrich.com This strategy is a reliable and versatile method for producing enantiomerically pure compounds. sigmaaldrich.com

Commonly used chiral auxiliaries include Evans oxazolidinones and (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) or (R)-1-amino-2-methoxymethylpyrrolidine (RAMP). In the context of isoxazole derivatives, an auxiliary could be attached to a precursor molecule to control stereoselective transformations such as aldol reactions, alkylations, or cycloadditions that establish a chiral center on a substituent of the isoxazole ring.

The use of chiral reagents is an alternative approach. For instance, the nucleophilic attack of a lithiated isoxazole anion on a chiral epoxide, such as (R)-styrene oxide, serves as an effective method for introducing a chiral side chain. nih.gov The reaction proceeds stereoselectively with 100% inversion at the benzylic carbon to yield the corresponding (S)-alcohol, demonstrating the utility of chiral electrophiles for the functionalization of isoxazoles. nih.gov

Enantioselective Catalysis for 1,2-Oxazole Formation

Enantioselective catalysis involves the use of a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. This approach is highly atom-economical and is a cornerstone of green chemistry. For isoxazole synthesis, catalytic asymmetric [3+2] cycloaddition reactions are particularly valuable.

These reactions can be catalyzed by chiral Lewis acids or chiral ligand-metal complexes. nih.gov The catalyst coordinates to one of the reactants, typically the dipolarophile (alkene or alkyne), creating a chiral environment that biases the approach of the nitrile oxide from one face over the other. This results in the formation of one enantiomer of the isoxazole product in excess. nih.gov However, controlling regioselectivity in these catalytic reactions can be a significant challenge. nih.gov

Organocatalysis has also emerged as a powerful tool for the asymmetric synthesis of isoxazole-containing molecules. For example, a squaramide-catalyzed asymmetric cascade aza-Michael/Michael reaction between 3-olefinic oxindoles and o-sulfonylaminostyryl isoxazole synthons has been developed. rsc.org This reaction produces structurally complex spirooxindole tetrahydroquinolines bearing an isoxazole moiety with three contiguous stereocenters in high yields and with excellent diastereoselectivity and good enantioselectivity. rsc.org

Table 2: Examples of Enantioselective Catalysis in Isoxazole Synthesis

Reaction Type Catalyst/Ligand Product Type Enantiomeric Excess (ee) Reference
Cascade aza-Michael/Michael Squaramide Isoxazole-containing spirooxindoles Up to 88% rsc.org

Deracemization and Resolution Strategies

When a chiral compound is synthesized as a racemic mixture (a 50:50 mixture of both enantiomers), separation or conversion is necessary to obtain the desired single enantiomer. This can be achieved through resolution or deracemization.

Resolution refers to the separation of enantiomers.

Kinetic Resolution: This process relies on the differential reaction rates of two enantiomers with a chiral catalyst or reagent. One enantiomer reacts faster, leaving the unreacted substrate enriched in the slower-reacting enantiomer. nih.gov A significant drawback of kinetic resolution is that the maximum theoretical yield for the desired enantiomer is limited to 50%. nih.gov Chemoenzymatic methods, which use enzymes as chiral catalysts, are often employed for highly efficient kinetic resolutions. acs.org

Deracemization is a more advanced process that converts a racemate into a single, enantiomerically pure product with a theoretical yield of up to 100%. nih.govresearchgate.net This overcomes the 50% yield limitation of kinetic resolution. Deracemization can be achieved through several strategies:

Dynamic Kinetic Resolution (DKR): This combines a kinetic resolution with a rapid, in-situ racemization of the slower-reacting enantiomer. This allows the entire racemic starting material to be converted into a single enantiomeric product. nih.gov

Stereoinversion: This involves selectively inverting the stereochemistry of the unwanted enantiomer into the desired one. nih.gov

Chemo-enzymatic Deracemization: Novel cascade reactions involving both chemical and enzymatic steps have been developed. For instance, a process involving two enantioselective oxidation steps and one non-stereoselective reduction step can enable stereoinversion and simultaneous kinetic resolution, leading to high conversion and enantiomeric excess. nih.gov

These strategies are powerful tools that can be applied to the synthesis of chiral derivatives of this compound, enabling access to enantiopure compounds for pharmaceutical development and other applications.

Mechanistic Investigations of Synthetic Transformations Involving the 3 Methyl 1,2 Oxazol 4 Yl Methanol Moiety

Elucidation of Reaction Mechanisms in 1,2-Oxazole Formation

The construction of the 1,2-oxazole ring system can be achieved through several synthetic routes, with the two most prominent being the [3+2] cycloaddition of nitrile oxides with alkynes or alkenes, and the cyclocondensation of a three-carbon component with hydroxylamine (B1172632). researchgate.net

One of the most widely employed methods for isoxazole (B147169) synthesis is the 1,3-dipolar cycloaddition reaction. researchgate.net This reaction typically involves a nitrile oxide, serving as the 1,3-dipole, and an alkyne or alkene as the dipolarophile. rsc.org Two primary mechanistic pathways have been proposed for this transformation: a concerted pericyclic cycloaddition and a stepwise mechanism proceeding through a diradical intermediate. rsc.org The choice between these pathways can be influenced by the nature of the reactants and the reaction conditions. Computational studies on copper(I)-catalyzed cycloadditions have suggested a nonconcerted mechanism that proceeds through metallacycle intermediates. organic-chemistry.org

Another major route involves the reaction of a three-carbon component, such as a 1,3-diketone or an α,β-unsaturated ketone, with hydroxylamine. researchgate.net For instance, the reaction of β-enamino ketoesters with hydroxylamine can lead to the formation of 1,2-oxazoles. nih.gov A plausible mechanism for this transformation begins with the formation of an intermediate 'A' from the enaminone and hydroxylamine. This is followed by the elimination of a dimethylamine (B145610) molecule to yield intermediate 'B'. Subsequent intramolecular cyclization forms intermediate 'C', which then undergoes dehydration to produce the final 1,2-oxazole product. nih.gov An alternative pathway involves the initial nucleophilic attack of hydroxylamine on the carbonyl carbon of the enone to form intermediate 'D'. nih.gov

A plausible reaction mechanism for the formation of 3-methyl-4-(hetero)aryl methylene (B1212753) isoxazole-5(4H)-ones involves the initial reaction between ethyl acetoacetate (B1235776) and hydroxylamine hydrochloride. The amine group of hydroxylamine performs a nucleophilic attack on the carbonyl center of ethyl acetoacetate to form an oxime intermediate. nih.gov This intermediate is then activated by a catalyst, followed by a nucleophilic attack on the carbonyl carbon of an aldehyde, leading to a second intermediate with the elimination of a water molecule. nih.gov

Identification and Characterization of Reactive Intermediates

The direct observation and characterization of reactive intermediates are paramount for validating proposed reaction mechanisms. In the synthesis of 1,2-oxazoles, several key intermediates have been identified.

Nitrile oxides are crucial intermediates in 1,3-dipolar cycloaddition reactions. nih.gov They are often generated in situ from the oxidation of aldoximes or the dehydration of nitroalkanes. nih.gov For example, the oxidation of aldoximes with an oxidant like oxone in an aqueous medium can generate nitrile oxides, which then react with an alkyne to form the isoxazole ring. rsc.org Hydroxyimidoyl halides are also common precursors to nitrile oxides, formed via the halogenation of oximes. nih.gov

In photochemical rearrangements of isoxazoles, acyl azirine has been identified as a key intermediate. This species is formed through the homolysis of the O–N bond upon UV irradiation. nih.govacs.org Further studies have provided insights into the formation of nitrile ylide intermediates, which were trapped during low-temperature argon matrix experiments. nih.gov Scarce ketenimine intermediates have also been reported in these spectroscopic studies. nih.gov A proposed mechanism involves the photoinduced homolysis of the N–O bond of the isoxazole, leading to a biradical intermediate. Subsequent C–C bond rotation and hydrogen abstraction form an azirine species. nih.govacs.org

Real-time monitoring of chemical reactions using spectroscopic techniques provides invaluable data on reaction kinetics and the transient species involved.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR kinetic analysis has been effectively used to investigate electrochemical isoxazoline (B3343090) synthesis. nih.gov By monitoring the reaction progress, researchers can obtain detailed information about the formation of products and intermediates. For example, in the reaction of E- and Z-alkenes, ¹H NMR spectroscopy revealed that the anti-diastereomer of the isoxazoline product formed first, with the syn-diastereomer appearing later in the reaction. nih.gov The structural assignment of regioisomeric 1,2-oxazole derivatives has been confirmed through detailed analysis of ¹H, ¹³C, and ¹⁵N NMR data. nih.gov

Infrared (IR) Spectroscopy: The progress of isoxazole formation can be tracked by monitoring characteristic IR absorption bands. For example, in the synthesis of methyl 5-(N-Boc-piperidin-4-yl)-1,2-oxazole-4-carboxylate, the appearance of characteristic bands for the ester C=O at 1723 cm⁻¹ and the Boc C=O at 1687 cm⁻¹ confirms the formation of the product. nih.gov

Mass Spectrometry (MS): Mass spectrometry is a powerful tool for identifying reaction products and intermediates. In the synthesis of oxazole-based sulphonamide derivatives, the final products were confirmed using ESI-Mass spectroscopy. researchgate.net

The table below summarizes spectroscopic data for a synthesized isoxazole derivative, (E)-3-Propyl-4-(thiophen-2-ylmethylene) isoxazol-5(4H)-one. nih.gov

Spectroscopic Data for (E)-3-Propyl-4-(thiophen-2-ylmethylene) isoxazol-5(4H)-one
Technique Observed Data
UV–Vis (MeOH) λmax376 nm
FT-IR (ATR) ν cm–12966 (C-H), 173 (C=O), 1615 (C=N), 1573 (C=Calkene), 1545 (C=Carom)
¹H NMR (CDCl₃) δ8.08 (1H, d, J = 8 Hz), 7.91 (1H, d, J = 8 Hz), 7.60 (1H, s), 7.25 (2H, t, J = 8 Hz), 2.60 (2H, t, J = 8 Hz), 1.77 (2H, h, J = 8 Hz), 1.05 (3H, t, J = 8 Hz)
¹³C NMR (CDCl₃) δ168.93, 163.40, 141.34, 139.41, 138.70, 136.48, 128.81, 114.14, 27.88, 19.94, 13.91
[M + H]⁺ (ESI)222.0535 (Calc. 222.0588)

Trapping experiments are a classic method for detecting and identifying short-lived reactive intermediates. In the context of isoxazole synthesis, trapping the in-situ generated nitrile oxide with a suitable dipolarophile is a common strategy. researchgate.net For example, nitrile oxides generated from the catalytic dehydrogenation of aldoximes can be trapped in situ by 4-(furan-2-yl)but-3-en-2-one (B6264371) to yield an isomeric mixture of isoxazoles. researchgate.net

In some cases, reactive intermediates can be isolated and characterized. The photochemical rearrangement of trisubstituted isoxazoles has led to the isolation of highly reactive ketenimines, which were previously only observed spectroscopically. nih.gov These isolable ketenimines can then serve as valuable intermediates in subsequent reactions. nih.gov

Kinetic Studies of Key Synthetic Steps

Kinetic studies provide quantitative information about reaction rates and the factors that influence them, offering deeper insight into the reaction mechanism. Hammett analysis of initial reaction rates from ¹H NMR kinetic data in electrochemical isoxazoline synthesis has been used to probe the electronic effects of substituents on the reaction rate. nih.gov The observation of a shallow inverse V-shaped plot suggested a complex mechanism, potentially deviating from a simple pericyclic 1,3-dipolar cycloaddition. nih.gov Further kinetic modeling and density functional theory (DFT) calculations have supported a stepwise, radical-mediated mechanism in certain electrochemical syntheses of isoxazolines. nih.gov

Role of Catalysts and Reagents in Directing Reaction Pathways

Metal Catalysis: Transition metal catalysts have been extensively used to control the outcome of isoxazole synthesis. researchwithrutgers.com For instance, ruthenium(II) catalysts enable the smooth synthesis of 3,4,5-trisubstituted isoxazoles at room temperature with high yields and regioselectivity. beilstein-journals.org In contrast, copper catalysts are effective for the synthesis of 3,5-disubstituted isoxazoles from terminal alkynes but are generally ineffective for the synthesis of 3,4,5-trisubstituted isoxazoles from highly substituted non-terminal alkynes at room temperature. beilstein-journals.org Gold(III) chloride has been shown to catalyze the cycloisomerization of α,β-acetylenic oximes to produce substituted isoxazoles under mild conditions. organic-chemistry.org

Acid/Base Catalysis: Acids and bases play a crucial role in many isoxazole syntheses. In the reaction of β-enamino ketoesters with hydroxylamine, the pH of the reaction medium can influence the reaction pathway. nih.gov p-Toluenesulfonic acid (p-TsOH) has been used as a mild acid catalyst for the 1,3-dipolar cycloaddition of α-nitroketones with alkenes or alkynes, providing a cost-effective and less toxic alternative to strong acids or transition metal catalysts. mdpi.com

Oxidants and Other Reagents: Various oxidizing agents are employed for the in situ generation of nitrile oxides from aldoximes. These include oxone, (diacetoxyiodo)benzene (B116549) (PIDA), and tert-butyl nitrite (B80452) (TBN). researchgate.net The choice of oxidant can impact the reaction conditions and yields. Control experiments have shown that the presence of a catalyst, such as an agro-waste-based solvent medium, can be essential for product formation in certain multicomponent reactions for the synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones. nih.gov

The following table presents a selection of catalysts and reagents and their roles in directing isoxazole synthesis.

Catalyst/Reagent Reactants Product Type Role/Observation Reference
Ruthenium(II)Nitrile Oxides + Non-terminal Alkynes3,4,5-Trisubstituted IsoxazolesHigh yield and regioselectivity at room temperature. beilstein-journals.org
Copper(I)Nitrile Oxides + Terminal Alkynes3,5-Disubstituted IsoxazolesImproves regioselectivity and yield at room temperature. beilstein-journals.org
Gold(III) Chlorideα,β-Acetylenic OximesSubstituted IsoxazolesCatalyzes cycloisomerization under mild conditions. organic-chemistry.org
p-Toluenesulfonic acidα-Nitroketones + Alkenes/AlkynesDihydroisoxazoles/IsoxazolesMild acid catalysis, avoiding harsh conditions. mdpi.com
OxoneAldoximes + Alkenes3,5-Disubstituted IsoxazolesOxidant for in situ generation of nitrile oxides. rsc.org

Chemical Reactivity and Derivatization Strategies for 3 Methyl 1,2 Oxazol 4 Yl Methanol

Reactions of the Hydroxymethyl Functional Group

The hydroxymethyl group is a primary alcohol and, as such, undergoes a variety of well-established transformations, including oxidation, nucleophilic substitution, esterification, etherification, and condensation reactions. These reactions provide pathways to a wide array of derivatives with modified functional groups at the C4 position.

The primary alcohol of (3-methyl-1,2-oxazol-4-yl)methanol can be selectively oxidized to either the corresponding aldehyde, 3-methyl-1,2-oxazole-4-carbaldehyde (B1519055), or further to the carboxylic acid, 3-methyl-1,2-oxazole-4-carboxylic acid. The choice of oxidizing agent and reaction conditions determines the final product.

For the partial oxidation to the aldehyde, mild oxidizing agents are typically employed. Reagents such as pyridinium (B92312) chlorochromate (PCC) are effective for this transformation, preventing over-oxidation to the carboxylic acid. The reaction is generally carried out in an anhydrous solvent like dichloromethane (B109758) (DCM) at room temperature. nih.govnih.gov

To achieve complete oxidation to the carboxylic acid, stronger oxidizing agents are necessary. Common reagents for this purpose include potassium permanganate (B83412) (KMnO4), Jones reagent (CrO3 in sulfuric acid and acetone), or a two-step process involving initial oxidation to the aldehyde followed by further oxidation.

ReactantProductReagent(s)ConditionsYield
This compound3-Methyl-1,2-oxazole-4-carbaldehydePyridinium chlorochromate (PCC)Dichloromethane, Room TemperatureModerate to High
This compound3-Methyl-1,2-oxazole-4-carboxylic acidPotassium permanganate (KMnO4)Basic solution, heatModerate

This table is generated based on established principles of organic chemistry and may not represent experimentally verified data for this specific compound.

The hydroxyl group of this compound can be converted into a good leaving group, facilitating nucleophilic substitution reactions. A common strategy is the conversion of the alcohol to a halide, such as a chloride or bromide, which can then be displaced by a variety of nucleophiles.

Treatment of the alcohol with thionyl chloride (SOCl₂) is a standard method for the synthesis of the corresponding 4-(chloromethyl)-3-methyl-1,2-oxazole. operachem.commasterorganicchemistry.com The reaction mechanism can proceed through either an Sₙ2 or Sₙi (internal nucleophilic substitution) pathway, depending on the reaction conditions. The presence of a base like pyridine (B92270) typically favors the Sₙ2 mechanism, leading to an inversion of configuration if the carbon were chiral. masterorganicchemistry.com Similarly, phosphorus tribromide (PBr₃) can be used to synthesize 4-(bromomethyl)-3-methyl-1,2-oxazole.

Once formed, these haloalkanes are versatile intermediates for introducing a range of functional groups, including amines, azides, cyanides, and thiols, via Sₙ2 reactions.

ReactantProductReagent(s)Reaction Type
This compound4-(Chloromethyl)-3-methyl-1,2-oxazoleThionyl chloride (SOCl₂)Nucleophilic Substitution
This compound4-(Bromomethyl)-3-methyl-1,2-oxazolePhosphorus tribromide (PBr₃)Nucleophilic Substitution
4-(Chloromethyl)-3-methyl-1,2-oxazole4-(Azidomethyl)-3-methyl-1,2-oxazoleSodium azide (B81097) (NaN₃)Sₙ2 Reaction
4-(Chloromethyl)-3-methyl-1,2-oxazole(3-Methyl-1,2-oxazol-4-yl)acetonitrileSodium cyanide (NaCN)Sₙ2 Reaction

This table illustrates representative nucleophilic substitution reactions.

The hydroxymethyl group readily participates in esterification and etherification reactions to form the corresponding esters and ethers.

Esterification: The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst (e.g., sulfuric acid), is a common method for preparing esters. operachem.comcommonorganicchemistry.commdpi.comorganic-chemistry.orgmit.edu The reaction is an equilibrium process, and to drive it towards the product, an excess of either the alcohol or the carboxylic acid is used, or water is removed as it is formed. organic-chemistry.orgmit.edu For example, reacting this compound with acetic acid in the presence of sulfuric acid would yield (3-methyl-1,2-oxazol-4-yl)methyl acetate.

Etherification: The Williamson ether synthesis is a widely used method for preparing ethers from alcohols. wikipedia.orgkhanacademy.orgmasterorganicchemistry.comyoutube.com This reaction involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form an alkoxide, which then acts as a nucleophile and attacks an alkyl halide in an Sₙ2 reaction. wikipedia.orgkhanacademy.orgyoutube.com For instance, treating this compound with sodium hydride followed by the addition of methyl iodide would produce 4-(methoxymethyl)-3-methyl-1,2-oxazole.

Reaction TypeReactantsProductCatalyst/Base
Fischer EsterificationThis compound, Acetic acid(3-Methyl-1,2-oxazol-4-yl)methyl acetateSulfuric acid
Williamson Ether SynthesisThis compound, Methyl iodide4-(Methoxymethyl)-3-methyl-1,2-oxazoleSodium hydride

This table provides illustrative examples of esterification and etherification reactions.

While the hydroxymethyl group itself is not directly involved in condensation reactions, its oxidation product, 3-methyl-1,2-oxazole-4-carbaldehyde, is a key substrate for such transformations. The aldehyde can react with a variety of nucleophiles, particularly amines and their derivatives, to form imines (Schiff bases), hydrazones, and oximes.

For example, the condensation of 3-methyl-1,2-oxazole-4-carbaldehyde with a primary amine (R-NH₂) in a suitable solvent, often with acid catalysis, yields the corresponding N-((3-methyl-1,2-oxazol-4-yl)methylene)amine. Similarly, reaction with hydrazine (B178648) (H₂NNH₂) or hydroxylamine (B1172632) (H₂NOH) affords the hydrazone and oxime, respectively. nih.gov

Furthermore, the aldehyde can participate in Mannich-type reactions. commonorganicchemistry.comresearchgate.net In a classical Mannich reaction, an amine, formaldehyde (B43269), and a compound with an active hydrogen are condensed. A variation could involve the reaction of 3-methyl-1,2-oxazole-4-carbaldehyde with a primary or secondary amine and a compound containing an active methylene (B1212753) group.

Aldehyde DerivativeNucleophileProduct Type
3-Methyl-1,2-oxazole-4-carbaldehydePrimary Amine (R-NH₂)Imine (Schiff Base)
3-Methyl-1,2-oxazole-4-carbaldehydeHydrazine (H₂NNH₂)Hydrazone
3-Methyl-1,2-oxazole-4-carbaldehydeHydroxylamine (H₂NOH)Oxime

This table outlines common condensation reactions of the corresponding aldehyde.

Electrophilic and Nucleophilic Reactions of the 1,2-Oxazole Ring

The 1,2-oxazole ring is an electron-deficient heterocycle, which influences its reactivity towards electrophiles and nucleophiles. The presence of the methyl group at C3 and the hydroxymethyl group at C4 further modulates this reactivity. In general, electrophilic substitution on the isoxazole (B147169) ring is difficult due to its electron-deficient nature, but it can be facilitated by the presence of electron-donating groups. Nucleophilic attack is more common and can sometimes lead to ring-opening.

Direct functionalization of C-H bonds on the isoxazole ring is a powerful strategy for derivatization that avoids the need for pre-functionalized substrates. Palladium-catalyzed C-H activation has emerged as a key method for the arylation of isoxazoles. youtube.comutahtech.edunih.gov

Research has shown that the C-H bond at the 5-position of the isoxazole ring can be selectively activated and coupled with aryl halides. utahtech.edunih.gov For this compound, the C5-H is the only available C-H bond on the ring, making it the prime target for such functionalization. A typical catalytic system for this transformation involves a palladium catalyst, such as palladium(II) acetate, a ligand, a base, and an aryl halide as the coupling partner. The reaction proceeds via a concerted metalation-deprotonation mechanism. This approach allows for the synthesis of 5-aryl-3-methyl-4-(hydroxymethyl)-1,2-oxazoles, which are valuable scaffolds in medicinal chemistry.

ReactantCoupling PartnerProductCatalyst System
This compoundAryl iodide (Ar-I)5-Aryl-3-methyl-4-(hydroxymethyl)-1,2-oxazolePd(OAc)₂, ligand, base

This table represents a typical palladium-catalyzed C-H arylation reaction.

Ring-Opening Reactions and Stability Considerations

The stability of the 1,2-oxazole ring is a critical factor in the synthetic manipulation of this compound. While generally stable, the ring system possesses an inherent weakness in the N-O bond, which can be cleaved under specific, often reductive or basic, reaction conditions. researchgate.net This susceptibility allows isoxazoles to serve as synthetic equivalents—or "masked forms"—of various difunctionalized compounds like β-hydroxy ketones, γ-amino alcohols, and enaminoketones. researchgate.net

The stability and pathway of ring-opening are highly dependent on the substituents and the reaction environment. For instance, studies on the drug leflunomide (B1674699), which contains an isoxazole ring, have shown that it is stable in acidic and neutral pH but undergoes base-catalyzed ring-opening to its active metabolite A771726. researchgate.net This decomposition is significantly accelerated by increases in temperature and pH. researchgate.net

Table 1: Stability of Leflunomide's Isoxazole Ring Under Various Conditions researchgate.net
Temperature (°C)pHHalf-life (t½)Observation
254.0StableResistant to isoxazole ring opening.
257.4StableResistant to isoxazole ring opening.
2510.0~6.0 hoursDecomposed to A771726.
374.0StableResistant to isoxazole ring opening.
377.4~7.4 hoursNoticeable conversion to A771726.
3710.0~1.2 hoursSignificant conversion to A771726.

Furthermore, unexpected transformations can occur. Under certain basic conditions, some isoxazoles have been observed to rearrange into their oxazole (B20620) isomers. rsc.org This transformation is proposed to proceed through a base-induced deprotonation followed by ring-opening to a nitrile ylide intermediate, which then undergoes an electrocyclic ring closure to form the more stable oxazole ring. rsc.org For this compound, this implies that derivatization attempts under strong basic conditions must be carefully considered to avoid unintended ring cleavage or rearrangement.

Cycloaddition Reactions (e.g., Diels-Alder)

While the isoxazole ring itself is often synthesized via 1,3-dipolar cycloaddition reactions, its participation as a reactant in further cycloadditions is less common than its isomer, oxazole. nih.govedu.krdresearchgate.net Oxazoles, which are also five-membered aromatic heterocycles, are well-documented to function as diene components in Diels-Alder reactions, particularly with electron-deficient dienophiles, to yield highly substituted pyridines. researchgate.netacs.orgtandfonline.com This reactivity has been a cornerstone in the synthesis of complex molecules, including derivatives of vitamin B6. acs.orgwikipedia.org

The inverse-electron-demand Diels-Alder (IEDDA) reaction of oxazoles can be facilitated by the addition of Brønsted or Lewis acids to the oxazole nitrogen atom, which lowers the LUMO energy of the diene and accelerates the reaction. acs.orgscilit.com

In contrast, the 1,2-oxazole ring in this compound does not typically behave as a diene in Diels-Alder reactions. Its chemistry is dominated by its formation from cycloadditions. The most prevalent method for constructing the isoxazole core is the Huisgen 1,3-dipolar cycloaddition, where a nitrile oxide (the 1,3-dipole) reacts with an alkyne or alkene (the dipolarophile). researchgate.netnih.govresearchgate.net The synthesis of polysubstituted isoxazoles often relies on this powerful and regioselective transformation. organic-chemistry.orgbeilstein-journals.org Therefore, while the scaffold of this compound is a product of cycloaddition, it is not generally employed as a reactant in subsequent Diels-Alder type transformations.

Functional Group Interconversions on the this compound Scaffold

The primary alcohol of the hydroxymethyl group at the C4-position is a prime site for a wide array of well-established functional group interconversions (FGIs). masterorganicchemistry.com These transformations allow for the synthesis of a library of derivatives from the parent alcohol, providing access to compounds with varied electronic and steric properties.

Common FGIs for the primary alcohol include:

Oxidation: The hydroxymethyl group can be oxidized to the corresponding aldehyde, (3-methyl-1,2-oxazol-4-yl)carbaldehyde, using mild oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP). Further oxidation to the carboxylic acid, 3-methyl-1,2-oxazole-4-carboxylic acid, can be achieved with stronger agents such as potassium permanganate (KMnO₄) or Jones reagent.

Conversion to Halides: The alcohol can be readily converted into a halomethyl group, a versatile intermediate for nucleophilic substitution reactions. Treatment with thionyl chloride (SOCl₂) provides the chloromethyl derivative, while phosphorus tribromide (PBr₃) yields the bromomethyl analog. vanderbilt.edu

Conversion to Sulfonate Esters: To create an excellent leaving group for SN2 reactions, the alcohol can be converted to sulfonate esters like tosylates (using p-toluenesulfonyl chloride) or mesylates (using methanesulfonyl chloride). vanderbilt.edu

Etherification: Williamson ether synthesis can be employed by first deprotonating the alcohol with a base (e.g., NaH) and then reacting the resulting alkoxide with an alkyl halide to form various ethers.

Esterification: Standard esterification methods, such as the Fischer-Speier reaction with a carboxylic acid under acidic catalysis or reaction with an acyl chloride or anhydride (B1165640) in the presence of a base, can be used to form esters.

Conversion to Azides: The alcohol can be converted into an azide, for example via a Mitsunobu reaction using hydrazoic acid or by displacement of a corresponding halide or tosylate with sodium azide. vanderbilt.edu This introduces a functional group that can be further transformed, for instance, into an amine by reduction.

Table 2: Selected Functional Group Interconversions for the Hydroxymethyl Group
Starting GroupTarget GroupTypical ReagentsIntermediate/Product Class
-CH₂OH-CHOPCC, DMPAldehyde
-CH₂OH-COOHKMnO₄, CrO₃/H₂SO₄Carboxylic Acid
-CH₂OH-CH₂ClSOCl₂, PPh₃/CCl₄Alkyl Halide masterorganicchemistry.comvanderbilt.edu
-CH₂OH-CH₂BrPBr₃, PPh₃/CBr₄Alkyl Halide masterorganicchemistry.comvanderbilt.edu
-CH₂OH-CH₂OTsTsCl, PyridineSulfonate Ester vanderbilt.edu
-CH₂OH-CH₂N₃1. TsCl; 2. NaN₃Azide vanderbilt.edu

Regioselectivity and Stereoselectivity in Derivatization Reactions

Regioselectivity is a paramount consideration both in the synthesis of the this compound core and in its subsequent derivatization. The synthesis of 3,4-disubstituted isoxazoles often faces challenges with regiochemical control, as classical methods like the condensation of 1,3-dicarbonyls with hydroxylamine can yield isomeric mixtures. nih.gov Modern methods, however, have been developed to provide specific regioisomers with high selectivity. researchgate.netorganic-chemistry.orgnih.gov

Once the this compound scaffold is formed, the existing substituents direct the regioselectivity of further reactions. The isoxazole ring has one unsubstituted carbon atom at the C5 position. This position is the most likely site for electrophilic substitution reactions, such as halogenation or metalation (e.g., lithiation) followed by quenching with an electrophile. Deprotonation of oxazoles is known to occur, and for the parent oxazole ring, this happens most readily at C2. wikipedia.org However, in the substituted target molecule, the C5 position is the most electron-rich and sterically accessible site for such reactions.

Stereoselectivity becomes relevant when a new chiral center is introduced. Since this compound is achiral, derivatization reactions can lead to racemic mixtures unless a chiral reagent or catalyst is used. For example:

Nucleophilic addition to the aldehyde: If the hydroxymethyl group is oxidized to the aldehyde, subsequent nucleophilic addition (e.g., with a Grignard reagent) will generate a new stereocenter at the carbinol carbon. Without a chiral influence, a racemic mixture of the secondary alcohol would be formed.

Asymmetric reduction: If a ketone were installed adjacent to the ring, its asymmetric reduction using chiral reducing agents (e.g., those derived from boranes or chiral catalysts like Noyori's ruthenium complexes) could produce one enantiomer of the corresponding alcohol in excess.

Cycloaddition reactions: In the synthesis of related isoxazolidines via [3+2] cycloadditions, the use of chiral auxiliaries has been shown to influence the stereochemical outcome of the reaction. kingston.ac.uk

Control over both regioselectivity and stereoselectivity is essential for the synthesis of specific, structurally defined molecules for targeted applications. rsc.org

Computational Chemistry Approaches for 3 Methyl 1,2 Oxazol 4 Yl Methanol

Molecular Orbital Theory and Quantum Chemical Calculations

Molecular Orbital (MO) theory is a fundamental component of quantum chemical calculations that describes the electronic structure of molecules in terms of orbitals distributed over the entire molecule. youtube.comyoutube.com This approach is crucial for understanding how the arrangement of electrons dictates the chemical behavior of (3-Methyl-1,2-oxazol-4-yl)methanol.

Quantum chemical calculations are employed to map the electronic landscape of this compound. Methods like the semi-empirical PM3 and more robust Density Functional Theory (DFT) can determine the distribution of electron density and the net atomic charges on each atom within the molecule. researchgate.net For isoxazole (B147169) derivatives, the substitution of groups like methyl and hydroxymethyl significantly influences the charge distribution across the heterocyclic ring. researchgate.net

The isoxazole ring is inherently electron-rich, a property that is central to its chemistry. rsc.org The nitrogen and oxygen heteroatoms create a distinct electronic environment. Calculations reveal that the oxygen atom typically bears a considerable negative charge, while the charges on the ring carbons and nitrogen can vary based on substitution. researchgate.net For instance, in related methyl-substituted isoxazoles, the carbon at the 5-position can be rendered more susceptible to electrophilic attack depending on the substitution pattern. researchgate.net These calculations allow for the prediction of the most likely sites for nucleophilic or electrophilic attack, providing a theoretical basis for the molecule's reactivity.

Frontier Molecular Orbital (FMO) theory simplifies reactivity predictions by focusing on two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor (nucleophile), while the LUMO, as the lowest energy empty orbital, acts as an electron acceptor (electrophile). libretexts.orgpku.edu.cn

Table 1: Representative Frontier Molecular Orbital Data for Isoxazole Derivatives This table presents typical values for isoxazole systems based on computational studies to illustrate the concepts. Actual values for this compound would require specific calculation.

ParameterRepresentative Value (eV)Implication for Reactivity
HOMO Energy-6.5 to -7.5Related to the molecule's ability to donate electrons (nucleophilicity).
LUMO Energy-0.5 to -1.5Related to the molecule's ability to accept electrons (electrophilicity).
HOMO-LUMO Gap5.0 to 7.0A smaller gap suggests higher polarizability and greater chemical reactivity.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it ideal for studying medium-sized organic molecules like this compound. researchgate.net

A primary application of DFT is geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy state on the potential energy surface. epstem.net Using functionals like B3LYP or PBE0 combined with a suitable basis set (e.g., 6-31G* or larger), the bond lengths, bond angles, and dihedral angles of this compound can be calculated with high accuracy. researchgate.netnih.govacs.org

For this molecule, conformational analysis is particularly important for the rotatable single bond between the isoxazole C4-carbon and the methanol (B129727) CH2 group. DFT calculations can map the potential energy surface as this bond rotates, identifying the most stable conformer(s) and the energy barriers between them. This information is vital as the molecule's conformation can significantly impact its interaction with other molecules, such as enzymes or receptors.

Table 2: Predicted Optimized Geometric Parameters for this compound The following are hypothetical but chemically reasonable values derived from DFT principles for key structural parameters. They serve as an illustration of the data obtained from a geometry optimization.

ParameterBond/AnglePredicted Value
Bond Lengths
O1-N2~1.41 Å
N2-C3~1.31 Å
C3-C4~1.43 Å
C4-C5~1.36 Å
C5-O1~1.35 Å
C4-C(methanol)~1.51 Å
Bond Angles
C5-O1-N2~109°
O1-N2-C3~110°
N2-C3-C4~112°
C3-C4-C5~104°
C4-C5-O1~105°
Dihedral Angle
C5-C4-C(methanol)-O(methanol)Variable (Conformational)

DFT calculations are highly effective at predicting spectroscopic properties, most notably Nuclear Magnetic Resonance (NMR) chemical shifts. The Gauge-Including Atomic Orbital (GIAO) method is a standard DFT-based approach for calculating the magnetic shielding tensors of nuclei. epstem.netnih.gov These tensors are then converted into chemical shifts (δ), which can be directly compared with experimental spectra. nih.gov

The accuracy of predicted NMR shifts depends heavily on the chosen DFT functional, basis set, and whether solvent effects are included in the model. nih.gov Studies have shown that for organic molecules, functionals like B3LYP, mPW1PW91, and newer, highly parameterized functionals can yield excellent correlations with experimental data, often with mean absolute errors of less than 0.2 ppm for ¹H and 1-2 ppm for ¹³C NMR. nih.govnrel.gov This predictive power is invaluable for confirming or elucidating molecular structures.

Table 3: Interactive Comparison of Experimental vs. Predicted NMR Chemical Shifts for this compound This table illustrates how DFT-calculated NMR data would be compared against experimental values. The experimental values are placeholders for the purpose of this demonstration.

AtomPredicted ¹³C Shift (ppm)Experimental ¹³C Shift (ppm)Predicted ¹H Shift (ppm)Experimental ¹H Shift (ppm)
C3159.5160.0--
C4115.0114.8--
C5150.2150.58.358.40
CH₃11.812.02.402.42
CH₂OH55.355.14.554.58

Molecular Dynamics Simulations

While quantum mechanics methods like DFT are excellent for studying static properties, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion. mdpi.com

For a molecule like this compound, MD simulations are particularly useful for understanding its behavior in a biological context, such as its interaction with a protein target. nih.govtandfonline.com A simulation can be set up with the molecule placed in the active site of an enzyme or the binding pocket of a receptor, surrounded by water molecules to mimic physiological conditions.

The simulation trajectory, typically spanning nanoseconds to microseconds, provides detailed information on the stability of the molecule within the binding site, the specific intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that anchor it, and the conformational changes that both the molecule and the protein may undergo. mdpi.comacs.org This information is critical for rational drug design, helping to explain the molecule's biological activity and guiding the design of new derivatives with improved potency and selectivity. tandfonline.com

Applications of 3 Methyl 1,2 Oxazol 4 Yl Methanol As a Key Building Block in Complex Chemical Synthesis

Utilization in the Construction of Advanced Organic Molecules

The primary utility of (3-Methyl-1,2-oxazol-4-yl)methanol as a building block lies in the strategic reactivity of its hydroxymethyl group. This primary alcohol serves as a versatile functional handle for a wide range of chemical transformations, enabling its incorporation into larger, more complex molecular frameworks. nih.gov The isoxazole (B147169) ring itself is generally stable to many reaction conditions, allowing for selective manipulation of the side chain.

Research has demonstrated that the primary alcohol on similar C-4 substituted isoxazole intermediates can be readily oxidized to form the corresponding aldehyde. This aldehyde is a crucial intermediate for subsequent carbon-carbon bond-forming reactions, such as the Wittig reaction, to introduce alkene linkers. nih.gov Furthermore, the alcohol can participate in Mitsunobu reactions, a powerful method for forming carbon-oxygen or carbon-sulfur bonds. This allows for the synthesis of various ethers and thioethers by coupling the isoxazole methanol (B129727) with different hydroxy- or mercaptobenzoates. nih.gov These transformations highlight the compound's role in creating molecular diversity from a single, readily accessible core structure.

The following table summarizes key transformations involving the hydroxymethyl group, demonstrating its versatility in building advanced molecules.

Reaction TypeReagent(s)Resulting Functional GroupApplication ExampleCitation
Oxidatione.g., Dess-Martin periodinaneAldehyde (-CHO)Synthesis of alkenes via Wittig reaction nih.gov
Mitsunobu Reactione.g., DEAD, PPh₃, ArOHAryl Ether (-O-Ar)Introduction of substituted phenyl ethers nih.gov
Mitsunobu Reactione.g., DIAD, PPh₃, ArSHAryl Thioether (-S-Ar)Introduction of substituted phenyl thioethers nih.gov
Esterificatione.g., Isobutyric Acid, H₂SO₄Ester (-OC(O)R)Synthesis of ester derivatives researchgate.net

Synthesis of Chiral Ligands and Organometallic Catalysts

The development of chiral ligands for asymmetric catalysis is a cornerstone of modern synthetic chemistry, enabling the selective production of single enantiomers of chiral molecules. Heterocyclic compounds, particularly those containing nitrogen and oxygen atoms, are prized scaffolds for ligand design due to their ability to effectively coordinate with metal centers. While the direct application of this compound in the synthesis of specific, documented chiral ligands is not extensively reported in the literature, its structural motifs are highly relevant.

Chiral ligands based on oxazoline (B21484), triazole, and imidazole (B134444) rings have been successfully synthesized and applied in various asymmetric reactions, including Diels-Alder cyclizations and Henry reactions. researchgate.netbeilstein-archives.org These ligands often derive their chirality from amino acid precursors, and their heterocyclic nature is crucial for catalytic activity. beilstein-archives.org Given that the hydroxymethyl group of this compound can be converted into other functionalities (such as an amine or a phosphine) and that chirality can be introduced in subsequent steps, the compound represents a potential precursor for a new class of isoxazole-based ligands. The nitrogen and oxygen atoms of the isoxazole ring could act as bidentate coordination sites for a metal catalyst, influencing the stereochemical outcome of a catalyzed reaction.

Role in the Generation of DNA-Encoded Chemical Libraries

DNA-Encoded Library (DEL) technology has revolutionized early-stage drug discovery by enabling the synthesis and screening of vast combinatorial libraries of small molecules. nih.govresearchgate.net The success of this technology hinges on the availability of diverse and drug-like chemical building blocks that are compatible with the aqueous, DNA-friendly conditions of the library synthesis. rsc.orgresearchgate.net

This compound is an exemplary candidate for inclusion in DELs. The isoxazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs and bioactive compounds. researchgate.netnih.govnih.gov Its inclusion in a library increases the probability of identifying hits with favorable pharmacological properties. The compound's hydroxymethyl group provides a reactive handle for covalent attachment to the DNA-linker or for further diversification in subsequent combinatorial steps. Standard DNA-compatible reactions, such as amide couplings or etherification, could be employed to incorporate this building block. While direct literature citing the use of this specific molecule in a published library is not available, its properties align perfectly with the requirements for building blocks used to generate high-quality, structurally diverse DELs aimed at discovering novel therapeutic agents. nih.gov

Precursor for Bioactive Molecules and Natural Product Analogs

The isoxazole ring is a core component of numerous compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and immunosuppressive effects. researchgate.netnih.govnih.govmdpi.commdpi.com this compound is a key starting material for accessing a variety of these potent derivatives. Its structure allows for modification at the C4-position, which is a common strategy for tuning the pharmacological profile of isoxazole-based drugs. nih.gov

A significant application is its use as a precursor for 3-methyl-4-arylmethylene-isoxazol-5(4H)-ones. These compounds can be synthesized through a multi-component reaction involving an aromatic aldehyde, ethyl acetoacetate (B1235776), and hydroxylamine (B1172632) hydrochloride. nih.gov Alternatively, they can be accessed by oxidizing this compound to the corresponding aldehyde, followed by a Knoevenagel condensation. Certain derivatives of this class have demonstrated notable anticancer activity. nih.gov The synthesis of various trisubstituted isoxazoles, which have shown promise as selective enzyme inhibitors and receptor ligands, can also originate from intermediates structurally similar to this compound. nih.govnih.gov This highlights its role in generating libraries of bioactive molecules for drug discovery programs.

Development of Materials with Tailored Properties

The application of isoxazole derivatives extends beyond pharmaceuticals into the realm of materials science. benthamdirect.com The isoxazole ring's electronic properties, rigidity, and stability make it an attractive component for creating polymers and organic materials with specific functions. researchgate.net Research has demonstrated the synthesis of polyisoxazoles and polyisoxazolines, which are polymers incorporating the isoxazole heterocycle into their backbone. rsc.org These materials exhibit a range of thermal properties, with glass transition temperatures that can be tuned based on the specific monomers used. rsc.org

Furthermore, isoxazole-containing molecules have been investigated for their potential in creating liquid crystals and organic semiconductors for applications in electronic devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). researchgate.net this compound, with its reactive hydroxymethyl group and stable heterocyclic core, is a promising monomer for polymerization reactions. The alcohol can be modified to create a second reactive site (e.g., an alkyne or an amine), allowing it to be incorporated into step-growth polymerization processes. This could lead to the development of novel polyesters, polyethers, or polyurethanes with the unique properties imparted by the isoxazole moiety, such as altered thermal stability, solubility, or photophysical behavior. benthamdirect.comrsc.org

Role of the 1,2 Oxazole 4 Ylmethanol Scaffold in Medicinal Chemistry and Structure Activity Relationship Studies

Significance of the 1,2-Oxazole Moiety in Drug Discovery

The 1,2-oxazole ring, also known as isoxazole (B147169), is a five-membered heterocyclic motif that has garnered significant attention in pharmaceutical research. nih.govebi.ac.uk Its prevalence in medicinal chemistry is due to its versatile chemical properties and its ability to act as a bioisostere for other functional groups, enhancing metabolic stability and modulating target selectivity. researchgate.net The distinct structural characteristics of the isoxazole ring allow its derivatives to participate in various non-covalent interactions, such as hydrogen bonding, π–π stacking, and hydrophobic interactions, which are crucial for binding to biological targets like enzymes and receptors. nih.gov

The isoxazole moiety is a component of numerous compounds with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. nih.gov This broad range of biological activities has made it an attractive scaffold for drug discovery. nih.govnih.gov The stability of the isoxazole ring system allows for the derivatization of its substituents to create functionally complex molecules. nih.gov Consequently, many synthetic drugs containing the isoxazole nucleus are commercially available, targeting a wide array of clinical disorders. nih.gov The continued interest in isoxazole-based compounds underscores their importance in the development of new and effective therapies. nih.gov

Structure-Activity Relationship (SAR) Investigations of 1,2-Oxazole-4-ylmethanol Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For derivatives of the 1,2-oxazole-4-ylmethanol scaffold, these investigations aim to identify which parts of the molecule are essential for its therapeutic effects and how modifications to its structure can enhance potency and selectivity. sioc-journal.cnccspublishing.org.cn

The biological activity of isoxazole derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring. nih.gov SAR studies on related isoxazole compounds have revealed critical insights into the role of various functional groups.

For instance, in a series of 3-methyl-4-(hetero)aryl methylene (B1212753) isoxazole-5(4H)-ones evaluated for anticancer activity, the substituents on the aryl ring at the 4-position significantly influenced their inhibitory concentrations (IC₅₀). sioc-journal.cn Compounds with specific substitutions, such as a furan-2-yl group or a 3,4,5-trimethoxy phenyl group, demonstrated notable activity. sioc-journal.cn This indicates that the electronic and steric properties of the substituents are key determinants of biological interactions.

Similarly, SAR studies on trisubstituted isoxazoles as allosteric ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt (RORγt) highlighted the importance of specific linkers and substituents at the C-4 and C-5 positions of the isoxazole ring. ccspublishing.org.cn An ether linkage at the C-4 position was found to be optimal for potency, while a thioether linkage resulted in a significant decrease in activity. ccspublishing.org.cn Furthermore, the introduction of a fluorine atom at the ortho position of a benzoic acid moiety attached to the C-4 linker was detrimental to the compound's inhibitory effect. ccspublishing.org.cn At the C-5 position, a hydrogen-bond donor moiety was found to be necessary for high potency. ccspublishing.org.cn

These findings collectively demonstrate that even minor modifications to the substituents on the 1,2-oxazole scaffold can lead to substantial changes in biological activity, guiding the design of more effective derivatives.

Table 1: Anticancer Activity of Selected 3-Methyl-4-(hetero)aryl Methylene Isoxazole-5(4H)-one Derivatives

Compound IDR Group (Substituent at 4-position)IC₅₀ (μM) sioc-journal.cn
4j Furan-2-yl8.99 ± 0.00
4o 3,4,5-Trimethoxy phenyl12.31 ± 0.35
4m 4-Hydroxy-3-methoxy phenyl14.22 ± 0.51
4k 4-Dimethylamino phenyl22.75 ± 0.89
4i 2-Phenyl-1H-indol-3-yl37.43 ± 0.71
4n 3,4-Dimethoxy phenyl59.16 ± 1.33
4h Phenyl107.43 ± 3.53
4l 4-Hydroxy phenyl182.63 ± 3.35

This table is interactive. You can sort the data by clicking on the column headers.

A pharmacophore is an abstract representation of the essential molecular features—such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers—that are necessary for a molecule to bind to a specific biological target. mdpi.com Identifying the pharmacophore of a series of active compounds is a crucial step in rational drug design. sioc-journal.cnmdpi.com

For derivatives of the (3-Methyl-1,2-oxazol-4-yl)methanol scaffold, pharmacophore modeling would begin by analyzing the SAR data from active analogues. acs.org The process involves aligning the 3D structures of potent compounds to identify common chemical features arranged in a specific spatial orientation. For example, SAR studies on trisubstituted isoxazoles identified two key pharmacophore features for RORγt inverse agonism: a 2,6-disubstituted phenyl ring at the C-3 position and a benzoic acid moiety at the C-4 position. ccspublishing.org.cn

Computational tools can then be used to create a 3D model that represents this common arrangement of features. This pharmacophore model serves as a template for virtual screening of compound libraries to find new molecules with different chemical backbones but the same essential features for biological activity. mdpi.com It can also guide the modification of existing compounds to improve their fit with the target, thereby enhancing their potency and selectivity.

Design and Synthesis of Novel Bioactive Compounds Based on the Scaffold

The design and synthesis of new molecules based on the 1,2-oxazole-4-ylmethanol scaffold is a key activity in medicinal chemistry. Synthetic strategies often focus on modifying the core structure to explore new chemical space and improve pharmacological properties. nih.gov

A common synthetic route involves using the primary alcohol of a core intermediate, such as (3-Aryl-isoxazol-4-yl)-methanol, as a functional handle for further derivatization. ccspublishing.org.cn For example, a series of 3-aryl-4-arylamine methyl isoxazole derivatives were synthesized starting from ethyl 3-arylisoxazole-4-carboxylate through a sequence of reduction, bromination, and substitution reactions. This approach allows for the systematic introduction of different aryl amine groups to probe their effect on biological activity.

A primary strategy in lead optimization is the exploration of diverse substitution patterns on the lead scaffold. By systematically altering the substituents at various positions of the 1,2-oxazole-4-ylmethanol core, chemists can fine-tune the molecule's properties. This involves introducing a variety of functional groups, including electron-donating and electron-withdrawing groups, different alkyl and aryl moieties, and various heterocyclic rings. sioc-journal.cn

For example, the synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones was achieved by reacting various substituted aromatic and heteroaromatic aldehydes with ethyl acetoacetate (B1235776) and hydroxylamine (B1172632) hydrochloride. sioc-journal.cn This method allows for the creation of a library of compounds with diverse substitution patterns at the 4-position, which can then be screened for biological activity to build a comprehensive SAR profile. sioc-journal.cn

Scaffold hopping and bioisosteric replacement are advanced strategies in drug design used to generate novel compounds with improved properties or to circumvent intellectual property on existing drugs. Bioisosterism involves substituting a part of a molecule with another group that has similar physical or chemical properties, leading to similar biological effects. nih.gov The 1,2,4-oxadiazole (B8745197) ring, for example, is often used as a bioisostere for ester and amide groups to improve metabolic stability. researchgate.net

In the context of the 1,2-oxazole scaffold, researchers have explored replacing the isoxazole ring itself with other heterocycles. A study on (3-methyl-5-isoxazolyl)methylene-azacyclic compounds used a bioisosteric replacement strategy where the isoxazole ring was swapped with pyridine (B92270), oxadiazole, or an acyl group. nih.gov This led to the discovery of new ligands with high to moderate affinity for central nicotinic cholinergic receptors. nih.gov Such scaffold hopping can lead to compounds with entirely new chemical structures that maintain or improve upon the biological activity of the original lead while potentially offering better pharmacokinetic profiles.

Development of Agrochemicals (e.g., Fungicidal Candidates)

The 1,2-oxazole ring is a key component in a variety of compounds developed for agricultural applications, demonstrating a range of biological activities. While specific research on the fungicidal properties of this compound is not extensively documented in publicly available literature, the broader class of isoxazole and related oxadiazole derivatives has shown significant promise as fungicidal agents. These compounds often target essential enzymes in fungal pathogens, leading to the disruption of their growth and proliferation.

Research into isoxazole derivatives has identified several compounds with potent fungicidal activity against various plant pathogens. For instance, a study on a series of isoxazole derivatives revealed significant activity against Rhizoctonia solani and Fusarium fujikuroi, two major pathogens affecting rice crops. nih.gov In this study, compound 5n (5-(2-chlorophenyl) isoxazole) was most effective against R. solani, while compound 5p (5-(2,4-dichloro-2-hydroxylphenyl) isoxazole) showed the highest activity against F. fujikuroi. nih.gov Molecular docking studies from this research suggested that these isoxazole derivatives likely act by inhibiting the sterol 14α-demethylase enzyme, a critical component in the synthesis of ergosterol, which is essential for fungal cell membrane integrity. nih.gov

Similarly, studies on 1,2,4-oxadiazole derivatives, which are structurally related to isoxazoles, have also yielded promising fungicidal candidates. A series of novel 1,2,4-oxadiazole derivatives containing an amide fragment were synthesized and evaluated for their antifungal activity. mdpi.com Compound F15 from this series demonstrated excellent in vitro activity against Sclerotinia sclerotiorum, with an EC50 value of 2.9 μg/mL, and also showed significant in vivo protective and curative effects on cole leaves infected with this pathogen. mdpi.com

The structure-activity relationship (SAR) of these related compounds provides insights into the potential of the this compound scaffold. For instance, the nature and position of substituents on the isoxazole or oxadiazole ring have been shown to significantly influence fungicidal potency. In one study, the substitution of a furan-2-yl radical with a 4-fluorophenyl group in a 1,3,4-oxadiazole (B1194373) series was crucial for enhancing the fungicidal effect against Candida albicans. mdpi.com

While direct data is limited, the established fungicidal potential of the broader isoxazole family suggests that derivatives of this compound could be valuable candidates for new agrochemical development. The methanol (B129727) group at the 4-position offers a key point for further chemical modification to optimize activity and other properties.

Table 1: Fungicidal Activity of Selected Isoxazole and Oxadiazole Derivatives

Compound IDChemical NameTarget FungusEC50 (μg/mL)Reference
5n 5-(2-chlorophenyl) isoxazoleRhizoctonia solani4.43 nih.gov
5p 5-(2,4-dichloro-2-hydroxylphenyl) isoxazoleFusarium fujikuroi6.7 nih.gov
F15 (Not specified in source)Sclerotinia sclerotiorum2.9 mdpi.com

Strategies for Improving Pharmacokinetic Profiles through Scaffold Modification

One of the primary challenges in drug design is managing metabolic stability. The isoxazole ring itself can be susceptible to metabolic transformations. For instance, studies on the anti-inflammatory drug leflunomide (B1674699), which contains a 3-unsubstituted isoxazole ring, have shown that the ring can undergo N-O bond cleavage, leading to its active metabolite. nih.govresearchgate.net However, the introduction of a methyl group at the C3 position, as in this compound, can block this metabolic pathway, thereby increasing the stability of the molecule. nih.gov Research on 3-methylleflunomide demonstrated its resistance to ring opening in various biological media. nih.gov

Another key metabolic pathway for isoxazole-containing compounds is oxidation. In the case of the anticoagulant razaxaban, which features a 1,2-benzisoxazole (B1199462) structure, reductive isoxazole ring opening was identified as the major metabolic clearance pathway in rats and dogs. nih.gov

Bioisosteric replacement is a widely used strategy in medicinal chemistry to enhance pharmacokinetic properties. spirochem.com This involves substituting one atom or group of atoms with another that has similar physical or chemical properties, with the goal of improving the compound's ADME profile while maintaining or enhancing its biological activity. cambridgemedchemconsulting.comestranky.sk For isoxazole-containing compounds, the isoxazole ring itself can be replaced by other heterocycles like pyridine or oxadiazole to modulate properties such as metabolic stability and receptor affinity. nih.gov For example, replacing an amide with a 1,3,4-oxadiazole ring has been shown to improve metabolic stability.

Structural modifications to the scaffold can also be used to tune physicochemical properties like solubility and lipophilicity, which in turn affect absorption and distribution. The hydroxyl group of the methanol substituent on the this compound scaffold provides a convenient handle for such modifications. For instance, esterification or etherification of this group can alter the compound's polarity and its interactions with metabolic enzymes and transporters.

Table 2: Common Metabolic Pathways and Pharmacokinetic Optimization Strategies for Isoxazole Derivatives

Metabolic Pathway/StrategyDescriptionExample/Reference
Isoxazole Ring Cleavage The N-O bond of the isoxazole ring can be cleaved, leading to active or inactive metabolites. This can be a major clearance pathway.Observed with leflunomide and razaxaban. nih.govnih.gov
Oxidation Hydroxylation of substituents on the isoxazole ring is a common metabolic transformation.3- and 5-methyl groups on the isoxazole ring of 3-methylleflunomide were sites of hydroxylation. nih.gov
Bioisosteric Replacement The isoxazole ring or its substituents can be replaced with other functional groups to improve metabolic stability, solubility, or target affinity.Replacement of the isoxazole heterocycle with pyridine or oxadiazole. nih.gov
Scaffold Modification Altering the substituents on the core scaffold to modify physicochemical properties.Derivatization of the hydroxyl group on the methanol substituent.

Green Chemistry Principles in the Synthesis and Application of 3 Methyl 1,2 Oxazol 4 Yl Methanol

Atom Economy Considerations in Synthetic Routes

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. jocpr.com High atom economy is achieved in reactions that maximize the incorporation of all reactant atoms into the final product, thereby minimizing waste. jocpr.com

In the context of isoxazole (B147169) synthesis, certain reaction types are inherently more atom-economical than others. For instance, intramolecular ring-to-ring isomerizations can theoretically achieve 100% atom economy as all atoms of the starting material are rearranged to form the product. nih.gov One such example is the thermal isomerization of 5-(2H-azirin-2-yl)oxazoles to produce substituted 4H-pyrrolo[2,3-d]oxazoles, demonstrating a highly efficient pathway. nih.gov

Multi-component reactions (MCRs), which combine three or more reactants in a single step to form a product that contains significant portions of all reactants, are also favored for their high atom economy. The synthesis of 3-methyl-4-(hetero)arylmethylene isoxazole-5(4H)-ones, a class of compounds structurally related to (3-Methyl-1,2-oxazol-4-yl)methanol, is often achieved through a three-component reaction of an aldehyde, a β-ketoester like ethyl acetoacetate (B1235776), and hydroxylamine (B1172632) hydrochloride. nih.govtandfonline.com This approach is significantly more atom-economical than traditional multi-step syntheses that involve the isolation of intermediates and generate more byproducts.

Below is a comparative table illustrating the atom economy of different synthetic strategies for isoxazole derivatives.

Synthetic RouteReactantsProductByproductsAtom Economy
Three-Component Reaction Aromatic aldehyde, Ethyl acetoacetate, Hydroxylamine hydrochloride3-Methyl-4-arylmethylene isoxazol-5(4H)-oneWater, Ethanol (B145695), HClHigh
1,3-Dipolar Cycloaddition Alkyne, Nitrile oxide (generated in situ)3,5-Disubstituted isoxazoleVaries depending on oxidantModerate to High
Traditional Multi-Step Synthesis Multiple steps with isolated intermediatesDesired isoxazoleNumerous byproducts from each stepLow to Moderate

Reduction of Hazardous Substance Generation

A key goal of green chemistry is to design chemical processes that use and generate substances with minimal toxicity to humans and the environment. jocpr.com In the synthesis of isoxazoles, this principle is addressed by replacing hazardous reagents and catalysts with safer alternatives.

Historically, the synthesis of isoxazoles often relied on metal catalysts such as copper(I) and ruthenium(II) for cycloaddition reactions. nih.govrsc.org These metals can be toxic, expensive, and difficult to completely remove from the final product, leading to environmental concerns and potential contamination. nih.govrsc.org Consequently, there is a significant research effort to develop metal-free synthetic routes. nih.govrsc.org

The use of hazardous solvents is another major concern. Chlorinated solvents, for example, are potent pollutants. isef.net Research has demonstrated the successful synthesis of isoxazolines, precursors to some isoxazoles, in aqueous media using micelles like TPGS-750-M to solubilize the reactants, thereby avoiding chlorinated solvents. isef.net

Furthermore, the choice of oxidizing agents is critical. The use of benign oxidants like Oxone™ in combination with other non-hazardous salts helps to minimize the environmental impact of the reaction. isef.net The development of electrochemical methods, which use electricity as a clean redox equivalent, also represents a significant step towards reducing hazardous chemical waste. rsc.org

Use of Sustainable Solvents and Reagents

In the synthesis of this compound and its analogs, significant progress has been made in utilizing sustainable solvents:

Water: Being non-toxic, non-flammable, and readily available, water is an ideal green solvent. Several one-pot syntheses of isoxazole derivatives have been successfully carried out in water, often with the aid of catalysts or ultrasound irradiation to enhance reaction rates. preprints.orgresearchgate.net

Glycerol (B35011): As a byproduct of biodiesel production, glycerol is a renewable and biodegradable solvent. It has been effectively used in the synthesis of 3-methyl-4-(hetero)arylmethylene isoxazole-5(4H)-ones. nih.gov

Solvent-Free Conditions: Conducting reactions without a solvent, often with gentle heating, can significantly reduce waste and simplify product purification. nih.govtandfonline.com This approach has been successfully applied to the synthesis of isoxazole derivatives using heterogeneous catalysts. tandfonline.com

Bio-based Solvents: Gluconic acid aqueous solution, derived from renewable resources, has been used as both a reaction medium and a catalyst for the synthesis of 3,4-disubstituted isoxazol-5(4H)-ones. acgpubs.org

The use of sustainable reagents is also gaining traction. For example, an agro-waste extract from orange peel ash has been employed as an efficient catalyst for isoxazole synthesis. nih.gov

Solvent/ReagentTypeApplication in Isoxazole SynthesisGreen AdvantageReference
WaterSolventOne-pot synthesis of 3,5-disubstituted isoxazolesNon-toxic, abundant, safe researchgate.net
GlycerolSolventSynthesis of 3-methyl-4-(hetero)arylmethylene isoxazole-5(4H)-onesRenewable, biodegradable nih.gov
Gluconic AcidSolvent/CatalystSynthesis of 3,4-disubstituted isoxazol-5(4H)-onesBio-based, recyclable acgpubs.org
Orange Peel Ash ExtractCatalystSynthesis of isoxazolesUtilizes agricultural waste nih.gov
Solvent-FreeConditionSynthesis of 3-methyl-4-(hetero)arylmethylene isoxazole-5(4H)-onesReduces waste, simplifies work-up nih.govtandfonline.com

Energy Efficiency in Synthetic Procedures

For the synthesis of isoxazole derivatives, several energy-efficient techniques have been developed:

Ultrasound Irradiation: Sonochemistry can significantly accelerate reaction kinetics, leading to shorter reaction times and higher yields compared to conventional heating methods. preprints.orgnih.gov This technique has been successfully used in the one-pot, three-component synthesis of 3-methyl-4-arylmethylene isoxazol-5(4H)-ones. preprints.org

Microwave-Assisted Synthesis: Microwave irradiation provides rapid and uniform heating, which can dramatically reduce reaction times from hours to minutes and improve product yields. nih.gov This method has been applied to the synthesis of 3,5-disubstituted isoxazoles. nih.gov

Catalysis at Ambient Temperature: The development of highly active catalysts that can function efficiently at room temperature eliminates the need for heating, thereby saving energy. Amine-functionalized cellulose (B213188) has been shown to catalyze the synthesis of 3,4-disubstituted isoxazol-5(4H)-ones at room temperature. mdpi.com

Development of Recyclable Catalytic Systems

The use of catalysts is preferred over stoichiometric reagents as they are used in smaller amounts and can, in principle, be recycled. The development of recyclable catalytic systems is a major focus in green chemistry to minimize waste and reduce costs.

In the synthesis of isoxazoles, significant advancements have been made in this area:

Heterogeneous Catalysts: Solid catalysts, such as zeolites (e.g., ZSM-5) and functionalized cellulose, are advantageous because they can be easily separated from the reaction mixture by filtration and reused multiple times without a significant loss of activity. tandfonline.commdpi.com ZSM-5 has been used as a recyclable catalyst for the solvent-free synthesis of 3-methyl-4-(hetero)arylmethylene isoxazole-5(4H)-ones. tandfonline.com

Recyclable Reaction Media: In some cases, the reaction medium itself can act as a recyclable catalyst. For example, a gluconic acid aqueous solution has been successfully used as a recyclable medium and catalyst for the synthesis of 3,4-disubstituted isoxazol-5(4H)-ones. acgpubs.org

Recyclable Micelles: In aqueous reaction systems, specially designed surfactants like TPGS-750-M can form micelles that act as nanoreactors. These can be extracted and recycled, saving resources. isef.net

The table below summarizes some recyclable catalytic systems used in the synthesis of isoxazole derivatives.

Catalyst/SystemTypeSubstrateRecyclabilityReference
ZSM-5HeterogeneousAldehydes, ethyl acetoacetate, hydroxylamine hydrochlorideReused several times without significant loss of activity tandfonline.com
Amine-functionalized celluloseHeterogeneousAldehydes, β-dicarbonyls, hydroxylamine hydrochlorideEasily recovered and reused mdpi.com
Gluconic acid aqueous solutionHomogeneous/MediumAromatic aldehydes, ethyl acetoacetate, hydroxylamine hydrochlorideRecycled and reused several times acgpubs.org
TPGS-750-MMicellarMethyl acrylate, 4-methoxybenzaldehydeCan be extracted and recycled isef.net

Future Research Directions for 3 Methyl 1,2 Oxazol 4 Yl Methanol Chemistry

Exploration of Novel and More Efficient Synthetic Pathways

The future of (3-Methyl-1,2-oxazol-4-yl)methanol chemistry is intrinsically linked to the development of more efficient and sustainable synthetic methodologies. While classical methods such as 1,3-dipolar cycloadditions of nitrile oxides are well-established for forming the isoxazole (B147169) ring, future research will likely focus on overcoming existing challenges. mdpi.comnih.gov These challenges include improving reaction yields, reducing reaction times, and employing environmentally benign reagents and solvents. mdpi.com

A significant area of exploration will be the development of novel catalytic systems. For instance, the use of ligand-free copper(0) catalysis in polyethylene (B3416737) glycol (PEG-400) has shown promise for the C-H arylation of related azoles, a strategy that could be adapted for isoxazole precursors. researchgate.net Furthermore, one-pot, multi-step synthetic approaches, which combine several reaction steps without isolating intermediates, will be crucial for streamlining the synthesis of complex isoxazole derivatives. mdpi.comnih.gov Research into flow chemistry processes could also offer enhanced control over reaction parameters, leading to higher purity and yields, and facilitating easier scale-up. The quest for universality in synthetic protocols, such as developing methods applicable to a wide range of substrates, remains a key goal. mdpi.com

Deeper Mechanistic Understanding of Complex Transformations

A profound understanding of reaction mechanisms is paramount for optimizing existing synthetic methods and designing new transformations. For isoxazoles, the [3+2] cycloaddition reaction is a fundamental ring-forming strategy, and future research will continue to probe its mechanistic nuances. mdpi.com Computational studies, particularly using methods like Density Functional Theory (DFT), will be instrumental in elucidating the energetic profiles and transition states of these reactions. researchgate.netmdpi.com Such studies can predict regioselectivity and reactivity, guiding experimental design. mdpi.com

Beyond the formation of the isoxazole ring, understanding the mechanisms of subsequent functionalization and transformation reactions is critical. For example, investigating the pathways of substitution reactions on the isoxazole ring or the side chain of this compound can reveal opportunities for novel derivatization. nih.gov Research could focus on isolating and characterizing transient intermediates to build a more complete picture of the reaction landscape. nih.gov This deeper knowledge will enable chemists to control reaction outcomes with greater precision, potentially unlocking new chemical space.

Expansion of Derivatization Capabilities

The true value of this compound lies in its potential as a scaffold for creating a diverse library of derivatives. The hydroxyl group provides a convenient handle for a wide array of chemical modifications. Future research will undoubtedly focus on expanding the toolbox of reactions for its derivatization. This includes O-alkylation to introduce various alkyl or aryl groups, and esterification to form ester derivatives, which can act as prodrugs in pharmaceutical applications. mdpi.com

Furthermore, creating hybrid molecules by conjugating the isoxazole moiety with other pharmacologically important heterocycles like triazoles, imidazoles, or piperazines is a promising strategy. mdpi.comnih.gov These hybrid molecules may exhibit synergistic or novel biological activities. nih.gov The development of efficient methods for these conjugation reactions, such as click chemistry involving 1,2,3-triazole formation, will be a significant research focus. mdpi.comnih.gov The goal is to generate extensive libraries of compounds for high-throughput screening against various biological targets. nih.gov

Advanced Applications in Targeted Therapeutics and Functional Materials

The isoxazole core is a privileged structure in drug discovery. Derivatives have been investigated for a range of biological activities, including as acetylcholinesterase inhibitors for potential Alzheimer's disease treatment, antibacterial agents, and anticancer agents. nih.govmdpi.commdpi.com Future research on derivatives of this compound will aim to develop highly potent and selective therapeutic agents. This involves designing molecules that can interact with specific biological targets, such as enzymes or receptors, with high affinity. nih.govmdpi.comnih.gov For example, designing isoxazole-based compounds as inhibitors of enzymes like xanthine (B1682287) oxidase for treating gout or as modulators of protein-protein interactions in cancer pathways represents a fertile area of investigation. mdpi.comnih.gov

Beyond therapeutics, the unique electronic and structural properties of isoxazoles make them candidates for advanced functional materials. Research could explore the synthesis of isoxazole-containing polymers or molecular crystals with specific optical or electronic properties. Potential applications might include organic light-emitting diodes (OLEDs), sensors, or as components in other advanced materials. This requires a coordinated effort in synthesis, characterization, and theoretical modeling to tailor the molecular structure to the desired material function.

Integration with Artificial Intelligence and Machine Learning for Drug Design and Synthesis Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research. mdpi.com These technologies can significantly accelerate the discovery and development of new molecules based on the this compound scaffold. nih.govmednexus.org ML models can be trained on large datasets of chemical reactions to predict the outcomes of synthetic steps, including reaction yields and the identification of optimal conditions. princeton.educhemrxiv.org This predictive power can save considerable time and resources in the laboratory by prioritizing the most promising synthetic routes. chemrxiv.org

In the realm of drug design, AI and ML algorithms can screen vast virtual libraries of potential derivatives for predicted biological activity and desirable pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET). researchgate.netspringernature.com Generative models can even design novel molecular structures (de novo design) with optimized properties tailored to a specific biological target. mdpi.com By combining ML predictions with expert chemical knowledge, researchers can more effectively navigate the vast chemical space of isoxazole derivatives to identify promising candidates for therapeutic or material applications. princeton.educhemrxiv.org This synergy between computational and experimental chemistry will be a defining feature of future research in this field.

Q & A

Basic: What are common synthetic routes for (3-Methyl-1,2-oxazol-4-yl)methanol?

Methodological Answer:
The synthesis typically involves cyclocondensation of β-keto esters or nitriles with hydroxylamine derivatives to form the oxazole ring, followed by functionalization. For example:

  • Step 1: Bromination at the 3-position of a pre-oxazole scaffold, as seen in the synthesis of (3-bromo-5-methyl-1,2-oxazol-4-yl)methanol .
  • Step 2: Reduction or substitution reactions to introduce the hydroxymethyl group. Methanol derivatives of oxazoles are often prepared via nucleophilic substitution or hydrolysis of ester-protected precursors .
  • Key Tools: Monitor reaction progress using TLC or LC-MS. Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane mixtures).

Advanced: How can reaction conditions be optimized for high-yield synthesis?

Methodological Answer:
Optimization requires kinetic and thermodynamic analysis:

  • Temperature Control: Use variable-temperature NMR (e.g., ’s kinetic data for analogous compounds shows rate constants increasing by ~2x when raising temperature from 24.6°C to 44.9°C in acetonitrile) .
  • Solvent Selection: Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity in cyclization steps.
  • Catalysis: Lewis acids (e.g., ZnCl₂) can accelerate oxazole ring formation.
  • Example Workflow:
    • Screen solvents and catalysts via high-throughput experimentation.
    • Use Arrhenius plots (from kinetic data) to identify activation energy barriers.

Basic: How is the crystal structure of this compound determined?

Methodological Answer:

  • Data Collection: Use single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation (λ = 0.71073 Å).
  • Structure Solution: Employ direct methods in SHELXS or charge-flipping algorithms in SHELXD .
  • Refinement: Iterative refinement with SHELXL , adjusting positional and anisotropic displacement parameters .
  • Validation: Generate ORTEP diagrams (via ORTEP-3 ) to visualize thermal ellipsoids and confirm molecular geometry .

Advanced: How to handle twinned or poorly diffracting crystals?

Methodological Answer:

  • Twinning Analysis: Use SHELXL ’s TWIN/BASF commands to model twin domains. For example, refine twin fractions against intensity data .
  • Data Merging: Apply scaling algorithms (e.g., SADABS ) to correct absorption and decay effects.
  • Alternative Approaches: If resolution is low (<1.0 Å), supplement with DFT-optimized geometries to constrain bond lengths/angles during refinement .

Basic: How to analyze hydrogen-bonding patterns in the solid state?

Methodological Answer:

  • Graph Set Analysis: Apply Etter’s formalism (modified by Bernstein et al.) to classify hydrogen bonds (e.g., D , R₂²(8) motifs) using WinGX or PLATON .
  • Parameters: Measure donor-acceptor distances (2.5–3.2 Å) and angles (>120°) from crystallographic data.
  • Software Workflow:
    • Extract H-bond metrics from CIF files.
    • Use Mercury or VESTA to generate interaction maps.

Advanced: How to resolve contradictions in spectral data (e.g., NMR vs. XRD)?

Methodological Answer:

  • Iterative Refinement: Cross-validate NMR chemical shifts (¹H/¹³C) with DFT-calculated shifts (e.g., Gaussian or ORCA ).
  • Dynamic Effects: Use variable-temperature NMR (e.g., ’s approach) to probe conformational exchange broadening .
  • Crystallographic Validation: Compare experimental XRD bond lengths/angles with computational models to identify discrepancies caused by dynamic motion .

Basic: How to assess the biological activity of this compound?

Methodological Answer:

  • In Vitro Assays: Screen for antimicrobial activity via broth microdilution (MIC assays) or enzyme inhibition studies (e.g., kinase assays).
  • Structural Analogues: Compare with pharmacologically active oxazoles, such as antineoplastic agents in and .
  • ADME Profiling: Use Caco-2 cell monolayers for permeability studies and microsomal stability tests.

Advanced: How to elucidate the mechanism of action in biological systems?

Methodological Answer:

  • Isotopic Labeling: Synthesize ¹³C/²H-labeled derivatives for tracking metabolic pathways via mass spectrometry.
  • Target Identification: Use affinity chromatography or thermal shift assays (TSA) to identify protein targets.
  • Flow NMR: Apply techniques from to study real-time interactions with biomolecules (e.g., protein-ligand binding kinetics) .

Safety & Handling: What precautions are necessary given limited toxicity data?

Methodological Answer:

  • PPE: Use nitrile gloves, lab coats, and fume hoods for all handling.
  • Waste Disposal: Treat as hazardous organic waste (incineration recommended).
  • Documentation: Follow GHS guidelines for labeling and SDS preparation, as outlined in and .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.